1-Iodo-4-methylcyclohexane
Description
Properties
IUPAC Name |
1-iodo-4-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJQRUZWIIGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65500-78-9 | |
| Record name | 1-iodo-4-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Conformational Landscape of cis-1-iodo-4-methylcyclohexane: A Technical Guide
This guide provides an in-depth analysis of the conformational isomers of cis-1-iodo-4-methylcyclohexane, a topic of interest for researchers and professionals in drug development and chemical sciences. The conformational preferences of substituted cyclohexanes are crucial in determining their reactivity and biological activity. This document outlines the energetic considerations, quantitative data, and experimental methodologies used to characterize the conformational equilibrium of this molecule.
Introduction to Conformational Analysis
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain.[1][2] For a substituted cyclohexane, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[3][4] Through a process known as a ring flip, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.[2]
In monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid steric hindrance with other axial atoms.[4][5] This steric strain, known as 1,3-diaxial interaction, is the primary factor governing conformational preference.[5][6] The energy difference between the axial and equatorial conformers is quantified by the "A-value," where a larger A-value indicates a stronger preference for the equatorial position.[7][8]
For disubstituted cyclohexanes like cis-1-iodo-4-methylcyclohexane, the stability of a given chair conformation is determined by the sum of the steric strains of its axial substituents.[9]
Conformational Equilibrium of cis-1-iodo-4-methylcyclohexane
The cis-1-iodo-4-methylcyclohexane molecule can exist as an equilibrium between two chair conformers. In one conformer, the methyl group is axial and the iodo group is equatorial. In the other, the methyl group is equatorial and the iodo group is axial.
To determine the more stable conformer, we can compare the A-values of the methyl and iodo substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for an iodine atom is around 0.4 kcal/mol.[7][10][11] The substituent with the larger A-value has a stronger preference for the equatorial position to minimize steric strain.[11] Therefore, the conformer with the methyl group in the equatorial position and the iodo group in the axial position is predicted to be the more stable one.
Quantitative Conformational Analysis
The relative energies of the two chair conformations of cis-1-iodo-4-methylcyclohexane can be estimated using the A-values of the substituents. The energy difference (ΔG°) between the two conformers can be calculated as the difference between the A-values of the groups that are axial in each conformation.
| Conformer | Axial Substituent | Equatorial Substituent | Relative Energy (kcal/mol) |
| A | Iodo (I) | Methyl (CH₃) | ~0.4 |
| B | Methyl (CH₃) | Iodo (I) | ~1.7 |
The energy difference (ΔΔG°) between the two conformers is approximately 1.3 kcal/mol (1.7 kcal/mol - 0.4 kcal/mol), favoring Conformer A.
Experimental Determination of Conformational Equilibrium
The conformational equilibrium of substituted cyclohexanes can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.[12][13][14] At room temperature, the ring flip is rapid, and the NMR spectrum shows averaged signals for the two conformers. By lowering the temperature, the interconversion can be slowed down sufficiently to observe distinct signals for each conformer.
Low-Temperature ¹H NMR Spectroscopy Protocol
-
Sample Preparation: A solution of cis-1-iodo-4-methylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K) to observe the time-averaged signals.
-
Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. Spectra are acquired at various temperatures (e.g., in 10 K increments) until the signals for the axial and equatorial protons of the two conformers are resolved and no longer show signs of exchange broadening. This temperature is often below -60 °C.
-
Signal Integration: Once distinct signals for each conformer are observed, the integrals of corresponding signals are measured. The ratio of the integrals directly corresponds to the ratio of the two conformers at that temperature.
-
Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformers (K_eq = [more stable conformer] / [less stable conformer]).
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Visualization of Conformational Equilibrium
The equilibrium between the two chair conformations of cis-1-iodo-4-methylcyclohexane can be visualized as follows:
Caption: Equilibrium between the two chair conformations of cis-1-iodo-4-methylcyclohexane.
Conclusion
The conformational analysis of cis-1-iodo-4-methylcyclohexane reveals a clear preference for the conformer with the larger methyl group in the equatorial position and the smaller iodo group in the axial position. This preference is driven by the minimization of steric strain, specifically 1,3-diaxial interactions. The energy difference between the two conformers can be estimated from the known A-values of the substituents and can be experimentally verified using low-temperature NMR spectroscopy. Understanding these conformational preferences is fundamental for predicting the chemical behavior and biological interactions of this and related molecules.
References
- 1. quora.com [quora.com]
- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the Stereochemistry of trans-1-Iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry of trans-1-iodo-4-methylcyclohexane, a substituted cyclohexane (B81311) derivative. The document delves into its conformational analysis, the energetic preferences of its chair forms, and the spectroscopic data that underpin our understanding of its three-dimensional structure. Experimental protocols for its synthesis and characterization are also detailed to provide a practical framework for researchers in the field.
Introduction to the Stereochemistry of Substituted Cyclohexanes
The stereochemistry of cyclohexane and its derivatives is fundamental to understanding their reactivity and physical properties. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The interplay of steric interactions, particularly 1,3-diaxial interactions, governs the conformational equilibrium of the molecule.
For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans. In the cis isomer, the substituents are on the same side of the ring, leading to one axial and one equatorial substituent in either chair conformation. In the trans isomer, the substituents are on opposite sides of the ring, resulting in a conformational equilibrium between a diaxial (a,a) and a diequatorial (e,e) chair form. The relative stability of these conformers is a key aspect of their stereochemical analysis.
Conformational Analysis of trans-1-Iodo-4-methylcyclohexane
The conformational equilibrium of trans-1-iodo-4-methylcyclohexane involves the interconversion between two chair conformations: one with both the iodo and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).
The preference for one conformation over the other is primarily determined by the steric strain associated with axial substituents. This strain, arising from 1,3-diaxial interactions, is quantified by the "A-value" of a substituent, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] A larger A-value indicates a stronger preference for the equatorial position.
The diequatorial conformer is significantly more stable due to the lower steric hindrance of substituents in the equatorial positions. In contrast, the diaxial conformer is destabilized by 1,3-diaxial interactions between the axial iodo and methyl groups with the axial hydrogens on the same side of the ring.
The equilibrium between the two chair conformations can be visualized as follows:
Quantitative Conformational Analysis
The energetic preference for the diequatorial conformer can be estimated by summing the A-values of the individual substituents that are in the axial position in the less stable conformer.
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | ~1.7 |
| Iodo (-I) | ~0.46 |
| Table 1: A-Values for Methyl and Iodo Substituents |
In the diaxial conformation, both the methyl and iodo groups experience 1,3-diaxial interactions. The total steric strain in the diaxial conformer is approximately the sum of their A-values:
ΔG°(diaxial) ≈ A(CH₃) + A(I) ≈ 1.7 kcal/mol + 0.46 kcal/mol = 2.16 kcal/mol
This energy difference indicates that the diequatorial conformer is significantly favored at equilibrium.
Experimental Data
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives. The coupling constants (J-values) between vicinal protons are particularly informative, as they depend on the dihedral angle between the protons, in accordance with the Karplus equation.
For protons in a cyclohexane ring, the following typical coupling constants are observed:
-
J_ax-ax (trans-diaxial): 10-13 Hz (due to a ~180° dihedral angle)
-
J_ax-eq (axial-equatorial): 2-5 Hz (due to a ~60° dihedral angle)
-
J_eq-eq (equatorial-equatorial): 2-5 Hz (due to a ~60° dihedral angle)
In the predominant diequatorial conformer of trans-1-iodo-4-methylcyclohexane, the proton at C1 (attached to the iodine) is in an axial position. Therefore, it is expected to exhibit a large trans-diaxial coupling to the adjacent axial protons at C2 and C6.
| Parameter | Predicted Value/Observation |
| ¹H NMR | |
| Chemical Shift of H1 (axial) | Expected to be downfield due to the deshielding effect of the iodine atom. |
| Coupling of H1 (axial) | A complex multiplet with large J-values (~10-13 Hz) due to coupling with two adjacent axial protons. |
| ¹³C NMR | |
| Chemical Shift of C1 | Significantly shifted due to the heavy atom effect of iodine. |
| IR Spectroscopy | |
| C-I Stretch | A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹. |
| Mass Spectrometry | |
| Molecular Ion Peak (M⁺) | Expected at m/z = 224. |
| Fragmentation | Loss of iodine (M - 127) is a likely fragmentation pathway. |
| Table 2: Predicted Spectroscopic Data for trans-1-Iodo-4-methylcyclohexane |
Experimental Protocols
Synthesis of trans-1-Iodo-4-methylcyclohexane
A common and stereoselective method for the synthesis of trans-1-iodo-4-methylcyclohexane involves the hydroiodination of 4-methylcyclohexene (B165706). This reaction proceeds via an anti-addition mechanism, leading to the desired trans product.
Reaction Scheme:
Materials:
-
4-methylcyclohexene
-
Hydroiodic acid (HI), 57% in water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylcyclohexene in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add hydroiodic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure trans-1-iodo-4-methylcyclohexane.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to determine chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling correlations and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a neat liquid film on a salt plate or as a solution in a suitable solvent.
Mass Spectrometry (MS):
-
Obtain a mass spectrum of the purified product using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.
Conclusion
The stereochemistry of trans-1-iodo-4-methylcyclohexane is governed by the principles of conformational analysis of substituted cyclohexanes. The strong preference for the diequatorial conformation is a direct consequence of the steric strain associated with axial substituents, as quantified by their A-values. This conformational preference can be unequivocally confirmed through NMR spectroscopy, where the characteristic coupling constants of axial and equatorial protons provide definitive evidence for the predominant chair conformation. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed stereochemical characterization of this molecule, which is of interest to researchers in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-iodo-4-methylcyclohexane. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with established principles of organic chemistry to offer a robust profile for researchers, scientists, and professionals in drug development. The document covers physical characteristics, conformational analysis, synthesis, and key chemical reactions, including nucleophilic substitution and Grignard reagent formation. Methodologies for spectroscopic analysis are also detailed, providing a framework for the characterization of this and similar halogenated cycloalkanes.
Physical and Chemical Properties
This compound is a halogenated derivative of methylcyclohexane. Its physical and chemical properties are influenced by the presence of the bulky and polarizable iodine atom on the cyclohexane (B81311) ring.
1-1. Quantitative Data
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₃I | [1][2] |
| Molecular Weight | 224.08 g/mol | [1][2] |
| CAS Number | 65500-78-9 | [1][2] |
| Boiling Point | Not available | Experimental data not found. Estimated to be higher than 4-methylcyclohexanol (B52717) (~174 °C) due to increased molecular weight. |
| Density | Not available | Experimental data not found. Expected to be greater than 1 g/mL due to the presence of iodine. |
| Refractive Index | Not available | Experimental data not found. |
| XLogP3-AA | 4 | Computed[1] |
1-2. Conformational Analysis
This compound exists as a mixture of cis and trans diastereomers, each of which undergoes rapid chair-chair interconversion at room temperature. The conformational preference is dictated by the steric strain associated with axial substituents.
The relative stability of the conformers is determined by the A-value of the substituents, which quantifies the energy difference between the axial and equatorial positions.
-
A-value (Iodine): ~0.46 kcal/mol
-
A-value (Methyl): ~1.7 kcal/mol
For trans-1-iodo-4-methylcyclohexane , the diequatorial conformation is significantly more stable as it minimizes 1,3-diaxial interactions for both the larger methyl group and the iodine atom.
For cis-1-iodo-4-methylcyclohexane , one substituent must be axial while the other is equatorial. Due to the larger A-value of the methyl group, the conformer with the equatorial methyl group and axial iodine atom is favored.
Synthesis and Experimental Protocols
A common route for the synthesis of alkyl iodides from alcohols is via a substitution reaction. While a specific protocol for this compound is not detailed in the literature, a reliable method would involve the reaction of 4-methylcyclohexanol with a source of iodide.
2-1. Synthesis of this compound from 4-Methylcyclohexanol
A plausible synthetic route is the reaction of 4-methylcyclohexanol with triphenylphosphine (B44618) and iodine. This method is known for its mild conditions and high yields for the conversion of alcohols to alkyl iodides.
Reaction: 4-Methylcyclohexanol + PPh₃ + I₂ → this compound + PPh₃O + HI
2-2. Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 (to achieve adequate signal-to-noise).
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.
-
Sample Preparation: As a neat liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected Absorptions:
-
C-H stretching (sp³ carbons): 2850-2960 cm⁻¹
-
C-H bending: 1440-1470 cm⁻¹
-
C-I stretching: 500-600 cm⁻¹
-
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (224.08 g/mol ) should be observable.
-
Loss of Iodine: A prominent peak at m/z 97, corresponding to the [M-I]⁺ fragment (the 4-methylcyclohexyl cation).
-
Other Fragments: Fragmentation of the cyclohexane ring leading to smaller hydrocarbon fragments.
-
Chemical Reactivity
The chemical reactivity of this compound is dominated by the carbon-iodine bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents.
3-1. Nucleophilic Substitution (Sₙ2) Reactions
This compound can undergo Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds with inversion of stereochemistry at the carbon center.
3-2. Grignard Reagent Formation and Reactivity
This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methylcyclohexylmagnesium iodide. This organometallic compound is a potent nucleophile and a strong base.
Formation: this compound + Mg --(anhydrous ether)--> 4-Methylcyclohexylmagnesium iodide
The resulting Grignard reagent can react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. This is a crucial transformation in the synthesis of more complex molecules for drug discovery.
Safety and Handling
Based on data for similar alkyl iodides, this compound should be handled with care in a well-ventilated fume hood.[1] It is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block in organic synthesis. Its properties can be largely inferred from the well-established chemistry of alkyl iodides and substituted cyclohexanes. This guide provides a foundational understanding of its physical properties, synthesis, and reactivity, which can be leveraged by researchers in the design of novel synthetic routes and the development of new chemical entities. Further experimental investigation is warranted to fully elucidate its physical constants and explore its full synthetic potential.
References
An In-depth Technical Guide to the 13C NMR Spectral Data of 1-iodo-4-methylcyclohexane
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1-iodo-4-methylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectral features, experimental protocols for data acquisition, and the underlying principles governing the observed chemical shifts.
Introduction
This compound is a substituted cyclohexane (B81311) existing as two diastereomers: cis and trans. The spatial orientation of the iodo and methyl groups significantly influences the electronic environment of each carbon atom in the cyclohexane ring. 13C NMR spectroscopy is a powerful analytical technique for elucidating the structural and stereochemical details of these isomers by measuring the chemical shifts of the individual carbon atoms. The original comprehensive study of the 13C NMR spectra of these and similar compounds was reported by H. J. Schneider and V. Hoppen in the Journal of Organic Chemistry, 1978, volume 43, pages 3866-3873. While direct access to the specific data from this publication is limited, this guide provides representative data and a thorough explanation of the expected spectral characteristics based on established principles.
Data Presentation
Due to the inaccessibility of the original quantitative data from the primary literature source, the following table presents representative 13C NMR chemical shift data for a closely related compound, cis- and trans-4-methylcyclohexyl chloride, to illustrate the expected trends. The principles governing the chemical shifts are analogous for the iodo-substituted compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Representative Chemical Shift δ (ppm) - cis Isomer (axial Cl) | Representative Chemical Shift δ (ppm) - trans Isomer (equatorial Cl) |
| C1 (CH-Cl) | ~58-62 | ~65-69 |
| C2, C6 | ~34-38 | ~35-39 |
| C3, C5 | ~24-28 | ~30-34 |
| C4 (CH-CH3) | ~29-33 | ~31-35 |
| C7 (CH3) | ~20-24 | ~21-25 |
Note: This data is illustrative for a chloro-substituted analog. For this compound, the C1 carbon signal is expected to be significantly upfield (at a lower ppm value) due to the "heavy atom effect" of iodine.
Experimental Protocols
The acquisition of high-quality 13C NMR spectra for halogenated cyclohexanes requires careful sample preparation and instrument parameter optimization. The following is a detailed methodology representative of the key experiments.
Sample Preparation
-
Sample Purity : The this compound sample should be of high purity, free from paramagnetic impurities that can cause line broadening.
-
Solvent Selection : A deuterated solvent that is chemically inert and has a known 13C NMR signal for referencing is required. Chloroform-d (CDCl3) is a common choice.
-
Concentration : A sample concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent is typically used.
-
Reference Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Spectrometer Parameters
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.
-
Nucleus : 13C
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : Approximately 200-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of carbon nuclei, especially quaternary carbons if present.
-
Number of Scans (ns) : Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Processing :
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction : The spectrum is manually or automatically phased to obtain pure absorption lineshapes.
-
Baseline Correction : A flat baseline is established.
-
Referencing : The spectrum is referenced to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl3 at 77.16 ppm).
-
Visualization of Structure-Spectrum Relationships
The relationship between the stereochemistry of this compound and its 13C NMR spectrum can be visualized as a logical workflow. The diagram below illustrates how the conformational preferences of the cis and trans isomers lead to distinct chemical shifts for the carbon atoms.
Caption: Logical workflow from stereoisomer to predicted 13C NMR shifts.
This diagram illustrates that the cis isomer, with its axial iodo group, is expected to exhibit a significant upfield shift for the C3 and C5 carbons due to the γ-gauche effect (steric shielding). Both isomers will show a pronounced upfield shift for the C1 carbon directly attached to the iodine atom, a phenomenon known as the "heavy atom effect." The trans isomer, lacking the axial iodo group, will not show this pronounced γ-gauche shielding on C3 and C5, leading to a relative downfield shift for these carbons compared to the cis isomer.
stability of 1-iodo-4-methylcyclohexane isomers
An In-depth Technical Guide to the Stability of 1-Iodo-4-Methylcyclohexane Isomers
Introduction
The cyclohexane (B81311) ring is a ubiquitous structural motif in medicinal chemistry and drug development. Its non-planar, puckered "chair" conformation minimizes angle and torsional strain, making it an energetically favorable scaffold.[1] The introduction of substituents onto this ring profoundly influences its conformational equilibrium, which in turn dictates the molecule's three-dimensional shape, biological activity, and physicochemical properties. The stability of a substituted cyclohexane is primarily governed by the steric strain experienced by its substituents, particularly the destabilizing 1,3-diaxial interactions that arise when a substituent occupies an axial position.[2][3]
This technical guide provides a comprehensive analysis of the conformational stability of the cis and trans isomers of this compound. By examining the energetic penalties associated with axial versus equatorial placement of methyl and iodo groups, we can quantitatively determine the most stable isomers and their preferred conformations. This analysis is critical for researchers in rational drug design, where precise control over molecular conformation is essential for optimizing ligand-receptor interactions.
Stereochemistry and Conformational Analysis
This compound exists as two geometric isomers: cis and trans. In the cis isomer, both the iodo and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[4][5] Each of these isomers exists as an equilibrium of two interconverting chair conformations, a process known as a ring flip.
Cis-1-Iodo-4-Methylcyclohexane
For a 1,4-disubstituted cis-cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position.[6] The ring flip interconverts these positions.
-
Conformer 1 (a,e): The iodine atom is axial, and the methyl group is equatorial.
-
Conformer 2 (e,a): The iodine atom is equatorial, and the methyl group is axial.
The stability of these two conformers is not equal. The bulkier substituent will strongly prefer the equatorial position to minimize steric hindrance with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[7][8] As will be detailed in the quantitative section, the methyl group is sterically more demanding than the iodine atom.[9] Therefore, the conformer with the equatorial methyl group and axial iodine is significantly more stable.
Trans-1-Iodo-4-Methylcyclohexane
In the trans isomer, the two substituents are either both equatorial or both axial.[10][11]
-
Conformer 1 (e,e): Both the iodine and methyl groups are in equatorial positions.
-
Conformer 2 (a,a): Both the iodine and methyl groups are in axial positions.
The diequatorial conformer is vastly more stable.[10] In this arrangement, both bulky groups avoid destabilizing 1,3-diaxial interactions. The diaxial conformer suffers from severe steric strain from both axial substituents, making it highly energetically unfavorable.
Quantitative Stability Analysis
The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[12] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
A-Values for Methyl and Iodine
The experimentally and computationally determined A-values are crucial for predicting the stability of the this compound isomers.
| Substituent | A-Value (kcal/mol) | Rationale |
| Methyl (-CH₃) | ~1.74 | The methyl group experiences significant 1,3-diaxial interactions in the axial position. |
| Iodine (-I) | ~0.43 | Despite its large atomic radius, the long C-I bond length places the iodine atom further from the ring, reducing steric clashes with axial hydrogens compared to the methyl group.[9] |
Conformational Energy Calculations
Using the A-values, we can estimate the energy difference between the conformers of each isomer. The total strain energy for a given conformer is the sum of the A-values of its axial substituents.
For cis-1-Iodo-4-Methylcyclohexane:
-
Strain (I axial, CH₃ equatorial): A-value(I) = 0.43 kcal/mol
-
Strain (I equatorial, CH₃ axial): A-value(CH₃) = 1.74 kcal/mol
-
ΔG (Energy Difference): 1.74 - 0.43 = 1.31 kcal/mol . The conformer with the equatorial methyl group is more stable by this amount.
For trans-1-Iodo-4-Methylcyclohexane:
-
Strain (diequatorial): A-value(H) + A-value(H) ≈ 0 kcal/mol (baseline)
-
Strain (diaxial): A-value(I) + A-value(CH₃) = 0.43 + 1.74 = 2.17 kcal/mol
-
ΔG (Energy Difference): 2.17 - 0 = 2.17 kcal/mol . The diequatorial conformer is overwhelmingly favored.
Summary of Relative Stabilities
The following table summarizes the relative energies of the four possible chair conformers, establishing the diequatorial trans isomer as the global energy minimum.
| Isomer | Conformation | Substituent Positions | Relative Strain Energy (kcal/mol) | Relative Stability |
| Trans | (e,e) | I (eq), CH₃ (eq) | 0.00 | Most Stable |
| Cis | (a,e) | I (ax), CH₃ (eq) | 0.43 | 2nd Most Stable |
| Cis | (e,a) | I (eq), CH₃ (ax) | 1.74 | 3rd Most Stable |
| Trans | (a,a) | I (ax), CH₃ (ax) | 2.17 | Least Stable |
Methodologies for Stability Determination
The determination of isomer and conformer stability relies on a combination of experimental and computational techniques.
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary experimental method for quantifying conformational equilibria.[1][2]
-
Sample Preparation: The this compound sample is dissolved in a solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or a mixture like CHF₂Cl/CHFCl₂).
-
Data Acquisition: ¹³C or ¹H NMR spectra are acquired over a range of temperatures. At room temperature, the ring flip is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion decreases.
-
Coalescence and Slow-Exchange Regime: Below a certain temperature (the coalescence temperature), the single averaged peaks for each carbon or proton broaden and then resolve into separate signals corresponding to each distinct conformer.
-
Integration and Equilibrium Constant (Keq) Calculation: In the slow-exchange regime (at a sufficiently low temperature), the relative populations of the two conformers are determined by integrating their respective, well-resolved signals.[9] The equilibrium constant is the ratio of these populations (Keq = [more stable conformer] / [less stable conformer]).
-
Gibbs Free Energy (ΔG) Calculation: The Gibbs free energy difference between the conformers is calculated using the equation: ΔG = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[10]
-
Van't Hoff Analysis (Optional): By measuring Keq at several different temperatures, a plot of ln(Keq) versus 1/T (a van't Hoff plot) can be constructed. The slope and intercept of this plot allow for the determination of the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, providing deeper thermodynamic insight.[2]
Computational Protocols
Computational chemistry provides a powerful tool for modeling conformational energies and corroborating experimental results.[3][7]
-
Structure Generation: The initial 3D structures for all possible chair conformers (cis-a,e, cis-e,a, trans-e,e, and trans-a,a) are built using molecular modeling software (e.g., Avogadro).[10]
-
Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[7]
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Gibbs Free Energy Calculation: The total Gibbs free energy of each conformer is calculated from the sum of the electronic energy, ZPVE, and thermal corrections to enthalpy and entropy.[2]
-
Relative Stability Determination: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies. The differences can be directly compared to experimentally determined ΔG values.
Visualization of Conformational Equilibria
The following diagrams illustrate the key relationships governing the .
Conclusion
The conformational is dictated by the steric requirements of the methyl and iodo substituents, as quantified by their respective A-values. The analysis conclusively demonstrates that:
-
The trans isomer is more stable than the cis isomer .
-
The most stable conformation for the trans isomer is the diequatorial (e,e) form, which is the overall most stable conformer of the molecule with a relative strain energy of 0.0 kcal/mol.
-
The most stable conformation for the cis isomer has an equatorial methyl group and an axial iodine atom , with a relative strain energy of approximately 0.43 kcal/mol, making it the second most stable conformer overall.
This detailed understanding of isomer stability, derived from fundamental stereochemical principles and supported by experimental and computational methodologies, is invaluable for professionals in drug discovery and chemical research. It allows for the predictive design of molecules with specific three-dimensional structures, a cornerstone of modern molecular science.
References
- 1. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. sikhcom.net [sikhcom.net]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 10. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Iodo-4-Methylcyclohexane from 4-Methylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-iodo-4-methylcyclohexane from 4-methylcyclohexanol (B52717). The primary method detailed involves the reaction of 4-methylcyclohexanol with hydrogen iodide (HI), generated in situ from an alkali metal iodide and a strong, non-oxidizing acid. This transformation proceeds via a nucleophilic substitution reaction, offering a reliable route to this valuable alkyl iodide intermediate.
Reaction Overview and Mechanism
The conversion of 4-methylcyclohexanol, a secondary alcohol, to this compound is typically achieved through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction is acid-catalyzed, initiating with the protonation of the hydroxyl group of the alcohol. This protonation converts the poor leaving group (-OH) into a good leaving group (H(_2)O). The departure of the water molecule results in the formation of a secondary carbocation intermediate. Subsequently, the iodide ion (I
−
) acts as a nucleophile, attacking the carbocation to form the final product, this compound.
Due to the planar nature of the carbocation intermediate, the nucleophilic attack can occur from either face, which would typically lead to a racemic mixture of stereoisomers if the starting material were chiral at the reaction center.[1][2][3][4][5] In the case of 4-methylcyclohexanol, which is achiral at the carbon bearing the hydroxyl group, the stereochemistry of the product is a mixture of cis and trans isomers.
A potential side reaction in this synthesis is E1 (Elimination Unimolecular) elimination, which is also favored by the formation of a carbocation intermediate.[6][7][8] This elimination pathway leads to the formation of 4-methylcyclohexene (B165706) as a byproduct. The ratio of substitution to elimination products can be influenced by reaction conditions such as temperature and the choice of acid.[7][9] Using a strong, non-oxidizing acid like phosphoric acid is preferred over sulfuric acid, as sulfuric acid can oxidize the iodide ions to iodine.[9]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of alkyl iodides from secondary alcohols using analogous procedures. The data provided for the synthesis of iodocyclohexane (B1584034) from cyclohexanol (B46403) serves as a strong benchmark for the expected outcome of the this compound synthesis.[10]
| Parameter | Value | Reference |
| Starting Material | 4-Methylcyclohexanol | - |
| Reagents | Potassium Iodide (KI), 95% Phosphoric Acid (H(_3)PO(_4)) | [10] |
| Mole Ratio (Alcohol:KI:H(_3)PO(_4)) | ~1 : 3 : 4.3 | [10] |
| Reaction Temperature | 80 °C | [10] |
| Reaction Time | 3 hours | [10] |
| Typical Yield | 88-90% (based on iodocyclohexane synthesis) | [10] |
| Purification Method | Extraction followed by distillation under reduced pressure | [10] |
| Boiling Point of Product | 48–49.5 °C / 4 mmHg (for iodocyclohexane) | [10] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of iodocyclohexane.[10]
Materials and Equipment:
-
4-methylcyclohexanol
-
Potassium iodide (KI)
-
85% Phosphoric acid (H(_3)PO(_4))
-
Phosphorus pentoxide (P(_2)O(_5))
-
Diethyl ether
-
10% aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
1. Preparation of 95% Phosphoric Acid:
-
In a fume hood, cautiously add 174 g (102 mL) of 85% phosphoric acid to 47 g of phosphorus pentoxide with stirring in a flask cooled in an ice bath.
-
Allow the mixture to cool to room temperature before proceeding.
2. Reaction Setup:
-
In a 1 L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, place 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of the prepared 95% orthophosphoric acid.
-
Cool the mixture to room temperature.
3. Addition of 4-Methylcyclohexanol:
-
Slowly add 0.5 moles of 4-methylcyclohexanol to the stirred mixture.
4. Reaction:
-
Heat the mixture with stirring at 80°C for 3 hours.
5. Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Add 150 mL of water and 250 mL of diethyl ether to the flask and continue stirring.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
If the aqueous layer retains an iodine color, perform an additional extraction with 100 mL of ether.[10]
-
Combine the ether extracts.
6. Washing and Drying:
-
Wash the combined ether extracts with 50 mL of 10% aqueous sodium thiosulfate solution to decolorize.
-
Subsequently, wash with 50 mL of saturated sodium chloride solution.
-
Dry the ether layer over anhydrous sodium sulfate.
7. Purification:
-
Filter to remove the drying agent.
-
Evaporate the ether on a steam bath.
-
Distill the crude product under reduced pressure.
Visualizations
Reaction Mechanism
Caption: S(_N)1 reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]
- 2. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chair Conformation of 1-Iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chair conformations of cis- and trans-1-iodo-4-methylcyclohexane. By examining the principles of stereoisomerism and conformational analysis, we will delve into the energetic factors that govern the stability of the various chair forms of this substituted cyclohexane (B81311). This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visualizations to illustrate the conformational equilibria.
Introduction to Cyclohexane Conformations
Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize steric and torsional strain. In this conformation, the carbon-carbon bonds have near-tetrahedral angles, and the hydrogen atoms on adjacent carbons are staggered. Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, axial substituents become equatorial and vice versa. However, for substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of these conformers is crucial in determining the molecule's overall shape, reactivity, and biological activity.
The steric strain that destabilizes axial substituents is primarily due to 1,3-diaxial interactions, where the axial substituent experiences steric hindrance with the other two axial atoms on the same side of the ring. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.
Conformational Analysis of trans-1-Iodo-4-methylcyclohexane
In the trans isomer of 1-iodo-4-methylcyclohexane, the iodo and methyl groups are on opposite faces of the cyclohexane ring. This geometric arrangement leads to two possible chair conformations that are in equilibrium through a ring flip.
-
Diequatorial Conformer: One chair form has both the iodo and the methyl group in equatorial positions.
-
Diaxial Conformer: The other chair form has both substituents in axial positions.
The relative stability of these two conformers is determined by the sum of the steric strains introduced by each substituent in the axial position. The A-value for an iodine substituent is approximately 0.4 kcal/mol, while the A-value for a methyl group is significantly larger at about 1.8 kcal/mol.[1] The larger A-value for the methyl group indicates a stronger preference for the equatorial position to avoid more significant 1,3-diaxial interactions.
The diequatorial conformer is substantially more stable as it minimizes steric strain for both substituents. The diaxial conformer is destabilized by the 1,3-diaxial interactions of both the iodine and the methyl group with the axial hydrogens.
Conformational Analysis of cis-1-Iodo-4-methylcyclohexane
In the cis isomer, the iodo and methyl groups are on the same face of the ring. In any chair conformation of a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.
-
Conformer 1: The methyl group is equatorial, and the iodine atom is axial.
-
Conformer 2: The methyl group is axial, and the iodine atom is equatorial.
The equilibrium will favor the conformer where the larger substituent occupies the more spacious equatorial position. Given that the A-value of the methyl group (1.8 kcal/mol) is greater than that of the iodine atom (0.4 kcal/mol), the conformer with the equatorial methyl group and axial iodine atom is the more stable of the two.
Quantitative Conformational Analysis
The Gibbs free energy difference (ΔG°) between conformers can be estimated by summing the A-values of the axial substituents. The equilibrium constant (Keq) for the conformational equilibrium can then be calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Table 1: A-Values for Substituents
| Substituent | A-Value (kcal/mol) |
| Iodine (I) | ~0.4 |
| Methyl (CH₃) | ~1.8 |
Table 2: Estimated Energy Differences and Equilibrium Constants for this compound Conformers
| Isomer | More Stable Conformer | Less Stable Conformer | Estimated ΔG° (kcal/mol) | Estimated Keq (at 298 K) |
| trans | diequatorial (I-eq, Me-eq) | diaxial (I-ax, Me-ax) | ~2.2 | ~44 |
| cis | I-axial, Me-equatorial | I-equatorial, Me-axial | ~1.4 | ~11 |
Note: The ΔG° for the trans isomer is the sum of the A-values for iodine and methyl. For the cis isomer, ΔG° is the difference between the A-values of the methyl group and the iodine atom.
Experimental Determination of Conformational Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibria of cyclohexane derivatives.
Key Experimental Protocols
-
Sample Preparation: The cis and trans isomers of this compound are synthesized and purified. Samples are prepared by dissolving the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Low-Temperature NMR Spectroscopy: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe separate signals for each conformer.
-
Integration of Signals: Once the signals for the individual conformers are resolved at low temperature, the relative populations of the conformers can be determined by integrating the corresponding peaks. The equilibrium constant (Keq) is the ratio of the integrals of the more stable conformer to the less stable conformer.
-
Analysis of Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz). By measuring the coupling constants of the ring protons, particularly the proton on the carbon bearing a substituent, the predominant conformation can be determined even at room temperature if the equilibrium is significantly biased.
Visualizing Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the trans and cis isomers of this compound.
Caption: Conformational equilibrium of trans-1-iodo-4-methylcyclohexane.
Caption: Conformational equilibrium of cis-1-iodo-4-methylcyclohexane.
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the conformational analysis of a substituted cyclohexane like this compound.
Caption: Workflow for conformational analysis of this compound.
Conclusion
The conformational analysis of this compound is governed by the steric preferences of the iodo and methyl substituents. For the trans isomer, the diequatorial conformation is strongly favored due to the minimization of 1,3-diaxial interactions for both groups. In the cis isomer, the equilibrium lies in favor of the conformer with the larger methyl group in the equatorial position and the smaller iodine atom in the axial position. These conformational preferences can be quantitatively assessed through experimental techniques like low-temperature NMR spectroscopy and analysis of coupling constants, and further corroborated by computational chemistry. A thorough understanding of the conformational landscape of such molecules is fundamental for predicting their chemical behavior and for the rational design of molecules in fields such as drug development.
References
Navigating Stereochemistry: A Technical Guide to the IUPAC Nomenclature of 1-Iodo-4-methylcyclohexane Isomers
For Immediate Release
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of 1-iodo-4-methylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the stereochemical nuances of this substituted cyclohexane (B81311), focusing on the correct application of cis/trans and R/S descriptors.
Introduction to Stereoisomerism in this compound
This compound (C₇H₁₃I) is a disubstituted cycloalkane that can exist as geometric isomers due to the restricted rotation around the carbon-carbon single bonds of the cyclohexane ring.[1] The relationship between the iodo and the methyl groups on the ring gives rise to two main isomers: cis and trans. Within these classifications, the potential for chirality at the substituted carbons (C1 and C4) must be considered.
Analysis of Chirality and Symmetry
A critical aspect of the stereochemistry of 1,4-disubstituted cyclohexanes is the presence of a plane of symmetry. In the case of this compound, a plane of symmetry can pass through the iodine atom, C1, C4, and the methyl group. This symmetry element has significant implications for the chirality of the molecule.
Even though both C1 and C4 are attached to four different groups (considering the ring paths), the overall molecule may be achiral. If a molecule possesses an internal plane of symmetry, it is considered a meso compound and is achiral, meaning it is superimposable on its mirror image.
IUPAC Nomenclature of Isomers
Based on the principles of stereochemistry, the isomers of this compound are named as follows:
cis-1-Iodo-4-methylcyclohexane
In the cis isomer, the iodo and methyl groups are on the same side of the cyclohexane ring. Due to the plane of symmetry passing through C1 and C4, this isomer is an achiral meso compound.
The complete IUPAC name is cis-1-iodo-4-methylcyclohexane .
Although the individual carbons C1 and C4 could be assigned R or S configurations based on Cahn-Ingold-Prelog priority rules, the overall achirality of the molecule makes this unnecessary for the formal IUPAC name. For descriptive purposes, the configuration of the cis isomer can be denoted as (1R,4S) or (1S,4R). However, since these two descriptions represent the same achiral compound, the simpler cis- prefix is preferred and sufficient.
trans-1-Iodo-4-methylcyclohexane
In the trans isomer, the iodo and methyl groups are on opposite sides of the cyclohexane ring. Similar to the cis isomer, the trans isomer of this compound also possesses a plane of symmetry and is therefore achiral.
The complete IUPAC name is trans-1-iodo-4-methylcyclohexane .
For this isomer, the local configurations at C1 and C4 would be (1R,4R) and its mirror image would be (1S,4S). However, due to the plane of symmetry, these are not enantiomers but represent the same achiral compound.
Summary of Isomers
The stereoisomers of this compound are summarized in the table below.
| Isomer | IUPAC Name | Chirality | Stereochemical Descriptors |
| cis | cis-1-iodo-4-methylcyclohexane | Achiral (meso) | (1R,4S) or (1S,4R) |
| trans | trans-1-iodo-4-methylcyclohexane | Achiral | (1R,4R) or (1S,4S) |
Logical Relationships of Isomers
The relationship between the different stereochemical descriptors for this compound can be visualized as follows:
Experimental Protocols
The determination of cis and trans isomers of substituted cyclohexanes is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Interpretation: Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals. The coupling constants between the protons on C1 and its adjacent axial and equatorial protons, as well as between the proton on C4 and its adjacent protons, are diagnostic for determining the cis or trans configuration. In the cis isomer, the proton at C1 will have one axial-axial and one axial-equatorial coupling. In the trans isomer, the proton at C1 will have either two axial-axial or two equatorial-equatorial couplings depending on the chair conformation.
Conclusion
The IUPAC nomenclature for the isomers of this compound requires a careful consideration of its stereochemistry. Due to the presence of a plane of symmetry, both the cis and trans isomers are achiral. The cis isomer is classified as a meso compound. While R/S descriptors can be used to denote the local configuration at the substituted carbons, the prefixes cis- and trans- are sufficient and preferred for the formal IUPAC names of these achiral molecules.
References
An In-depth Technical Guide to the Molecular Structure and Bonding in 1-Iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-iodo-4-methylcyclohexane, a substituted cyclohexane (B81311) derivative of interest in organic synthesis and medicinal chemistry. The document delves into the conformational isomers of both cis and trans diastereomers, presenting quantitative data on their relative stabilities. Detailed methodologies for the experimental and computational techniques employed in the structural elucidation of such molecules are also provided. The guide aims to serve as a detailed resource for professionals requiring a deep understanding of the stereochemical and structural properties of substituted cyclohexanes.
Introduction
This compound (C₇H₁₃I) is a halogenated cyclic alkane that exists as two diastereomers: cis-1-iodo-4-methylcyclohexane and trans-1-iodo-4-methylcyclohexane. The conformational behavior of these isomers is dictated by the principles of cyclohexane stereochemistry, primarily the preference for substituents to occupy the equatorial position to minimize steric strain. An understanding of the three-dimensional structure, bond parameters, and the energetic differences between various conformations is crucial for predicting reactivity, designing synthetic pathways, and understanding potential biological activity.
Conformational Analysis
The cyclohexane ring in this compound adopts a chair conformation to minimize angle and torsional strain. The presence of two substituents at the 1 and 4 positions leads to distinct conformational preferences for the cis and trans isomers.
trans-1-Iodo-4-methylcyclohexane
The trans isomer can exist in two rapidly interconverting chair conformations: one with both the iodo and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).
The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain. The equilibrium lies heavily towards the diequatorial conformation.
cis-1-Iodo-4-methylcyclohexane
The cis isomer also exists as a pair of interconverting chair conformations. In this case, one substituent is always in an axial position while the other is in an equatorial position. The two conformers are enantiomeric and therefore have equal energy. In one conformer, the iodo group is axial and the methyl group is equatorial, while in the other, the methyl group is axial and the iodo group is equatorial.
The equilibrium constant between these two conformers is determined by the relative steric bulk of the iodo and methyl groups, quantified by their respective A-values (the free energy difference between the axial and equatorial positions for a monosubstituted cyclohexane).
Quantitative Conformational Energetics
The relative energies of the conformers can be estimated using A-values. The A-value for an iodine substituent is approximately 0.47 kcal/mol, while the A-value for a methyl group is approximately 1.74 kcal/mol.
| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 25°C (%) |
| trans | e,e | Iodo (eq), Methyl (eq) | 0 (most stable) | >99.9 |
| trans | a,a | Iodo (ax), Methyl (ax) | ~2.21 | <0.1 |
| cis | a,e | Iodo (ax), Methyl (eq) | ~0.47 | ~15 |
| cis | e,a | Iodo (eq), Methyl (ax) | ~1.74 | ~85 |
Note: The relative energies are calculated based on the sum of A-values for axial substituents. The population percentages are estimated from the calculated ΔG° values.
Molecular Geometry
| Bond | Expected Length (Å) |
| C-I | ~2.15 |
| C-C (ring) | ~1.53-1.54 |
| C-C (methyl) | ~1.53 |
| C-H | ~1.09-1.10 |
| Angle | Expected Value (°) |
| ∠C-C-I | ~111-113 |
| ∠C-C-C (ring) | ~111-112 |
| ∠H-C-H | ~109.5 |
Experimental and Computational Protocols
The structural and conformational analysis of this compound relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational equilibrium of cyclohexane derivatives.
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified cis or trans-1-iodo-4-methylcyclohexane in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹³C NMR spectrum at room temperature. For studying the conformational equilibrium of the cis isomer, low-temperature NMR may be required to slow down the chair-chair interconversion and observe separate signals for each conformer.
-
Analysis: The chemical shifts of the carbon atoms, particularly C1 and C4, will differ depending on whether the substituents are in axial or equatorial positions. The relative integrals of the signals at low temperature can be used to determine the equilibrium constant.
Computational Chemistry
Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating relative energies of conformers.
Protocol for DFT Calculations:
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable density functional, such as B3LYP, and a reasonably large basis set, for example, 6-311+G(d,p) for carbon and hydrogen, and a basis set with effective core potentials (e.g., LANL2DZ) for iodine.
-
Procedure:
-
Build the initial 3D structures of the different conformers of cis- and trans-1-iodo-4-methylcyclohexane.
-
Perform a geometry optimization for each conformer to find the lowest energy structure.
-
Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
The energy difference between the conformers can then be calculated to determine their relative stabilities.
-
Visualizations
Conformational Equilibrium of trans-1-Iodo-4-methylcyclohexane
Caption: Conformational equilibrium of trans-1-iodo-4-methylcyclohexane.
Conformational Equilibrium of cis-1-Iodo-4-methylcyclohexane
Caption: Conformational equilibrium of cis-1-iodo-4-methylcyclohexane.
Workflow for Structural Analysis
Caption: Workflow for the structural analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding in cis- and trans-1-iodo-4-methylcyclohexane. The conformational preferences are well-defined, with the diequatorial conformer of the trans isomer being the most stable species. For the cis isomer, the equilibrium favors the conformer with the larger methyl group in the equatorial position. While precise experimental geometric data for this specific molecule is scarce, reliable estimations can be made based on analogous compounds and computational chemistry. The outlined experimental and computational protocols provide a robust framework for the detailed structural characterization of this and similar substituted cyclohexane systems, which is of fundamental importance in the fields of chemical research and drug development.
An In-depth Technical Guide to the Potential Energy Diagrams of 1-Iodo-4-methylcyclohexane Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomers of 1-iodo-4-methylcyclohexane, focusing on their relative potential energies. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This document summarizes the quantitative data, outlines detailed experimental and computational protocols for energy determination, and presents visualized potential energy diagrams and workflows.
Core Concepts: Conformational Analysis of Substituted Cyclohexanes
Cyclohexane (B81311) and its derivatives exist predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the two chair forms. A larger A-value indicates a stronger preference for the equatorial position. For disubstituted cyclohexanes, the A-values are generally additive, allowing for the estimation of the relative energies of different stereoisomers and their conformers.
Quantitative Data: Conformational Energies
The relative energies of the chair conformers of cis- and trans-1-iodo-4-methylcyclohexane can be calculated using the A-values of the iodo and methyl substituents. The accepted A-values for these groups are summarized in the table below.
| Substituent | A-value (kcal/mol) |
| Iodo (I) | ~0.4 - 0.7 |
| Methyl (CH₃) | ~1.7 - 1.8 |
These values are used to calculate the energetic cost of placing a substituent in the axial position due to 1,3-diaxial strain.
Energy Calculations for this compound Conformers
The stability of each conformer is determined by the sum of the A-values for its axial substituents. A lower total strain energy corresponds to a more stable conformer.
| Isomer | Conformer | Axial Substituents | Total 1,3-Diaxial Strain (kcal/mol) | Relative Energy (kcal/mol) |
| trans-1-iodo-4-methylcyclohexane | Diequatorial (e,e) | None | 0 | 0 (most stable) |
| Diaxial (a,a) | Iodo, Methyl | ~2.1 - 2.5 | ~2.1 - 2.5 | |
| cis-1-iodo-4-methylcyclohexane | Iodo (eq), Methyl (ax) | Methyl | ~1.7 - 1.8 | ~1.7 - 1.8 |
| Iodo (ax), Methyl (eq) | Iodo | ~0.4 - 0.7 | ~0.4 - 0.7 |
Potential Energy Diagrams
The following diagrams illustrate the potential energy landscapes for the chair-chair interconversion of trans- and cis-1-iodo-4-methylcyclohexane.
Caption: Potential energy diagram for trans-1-iodo-4-methylcyclohexane.
Caption: Potential energy diagram for cis-1-iodo-4-methylcyclohexane.
Experimental and Computational Protocols
The determination of conformational energies relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Dynamic NMR Spectroscopy
A prevalent method for determining A-values is through dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃).
-
Low-Temperature NMR: The NMR spectrum of the sample is recorded at a low temperature where the chair-chair interconversion is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.
-
Signal Integration: The relative concentrations of the two conformers are determined by integrating the signals corresponding to each form.
-
Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the conformer concentrations.
-
Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), or A-value, is calculated using the equation: ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
-
Variable Temperature Studies: By performing the experiment at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions to the free energy can be determined from a van't Hoff plot (ln(K) vs. 1/T).
Caption: Workflow for determining conformational energies via dynamic NMR.
Computational Protocol: Ab Initio Calculations
Computational chemistry provides a powerful tool for calculating the potential energies of different conformers.
-
Structure Generation: The 3D structures of the different chair conformers of this compound are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy of each optimized conformer is calculated at a high level of theory.
-
Relative Energy Determination: The potential energy difference between the conformers is determined by subtracting the total energies, including ZPVE and thermal corrections.
Caption: Workflow for computational determination of conformer energies.
Conclusion
The conformational analysis of this compound demonstrates the fundamental principles of steric interactions in substituted cyclohexanes. The diequatorial conformer of the trans isomer is the most stable, while for the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. The quantitative data and methodologies presented in this guide provide a robust framework for understanding and predicting the conformational behavior of this and similar molecules, which is a critical aspect of modern drug discovery and materials science.
Methodological & Application
Application Notes and Protocols for the E1 Elimination of cis-1-iodo-4-methylcyclohexane in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1 (Elimination, Unimolecular) reaction is a fundamental process in organic chemistry, often competing with SN1 (Substitution, Nucleophilic, Unimolecular) reactions. Understanding the intricacies of the E1 mechanism is crucial for predicting product distributions, optimizing reaction conditions, and controlling stereochemical outcomes in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides a detailed examination of the E1 elimination mechanism as it applies to cis-1-iodo-4-methylcyclohexane in an aqueous solvent, a classic example of a secondary halide undergoing solvolysis.
The solvolysis of cis-1-iodo-4-methylcyclohexane in water proceeds via a two-step E1 mechanism. The first and rate-determining step involves the ionization of the substrate to form a secondary carbocation intermediate.[1][2] This is followed by a rapid deprotonation of a β-hydrogen by a weak base (water) to yield a mixture of alkene products.[2] The stability of the carbocation intermediate, the nature of the leaving group, and the type of solvent are key factors that influence the reaction rate.[1] Due to the planar nature of the carbocation intermediate, the strict requirement for an anti-periplanar arrangement of the hydrogen and leaving group, characteristic of E2 reactions, is absent in E1 eliminations of cyclohexanes.[3]
Data Presentation
Table 1: Illustrative Kinetic Data for the Solvolysis of a Secondary Cyclohexyl Halide
| Parameter | Illustrative Value | Conditions |
| Rate Law | Rate = k[cis-1-iodo-4-methylcyclohexane] | Unimolecular, first-order kinetics[1][3] |
| Rate Constant (k) | 1.5 x 10-5 s-1 | 50% aqueous ethanol, 25°C |
| Activation Energy (Ea) | 20 - 25 kcal/mol | Estimated for secondary halides |
| Effect of Temperature | Rate increases with increasing temperature | Favors elimination over substitution[4] |
Table 2: Expected Product Distribution in the Solvolysis of cis-1-iodo-4-methylcyclohexane
| Product | Structure | Expected % Yield | Rationale |
| 1-methylcyclohexene | ~70-80% | Zaitsev's Rule: More substituted, more stable alkene is the major product.[2] | |
| 3-methylcyclohexene | ~15-25% | Less substituted alkene. | |
| 4-methylcyclohexene | <5% | Least substituted alkene. | |
| cis-4-methylcyclohexanol | Minor | SN1 substitution product.[2] | |
| trans-4-methylcyclohexanol | Minor | SN1 substitution product.[2] |
Experimental Protocols
Protocol 1: Kinetic Analysis of the Solvolysis of cis-1-iodo-4-methylcyclohexane
This protocol describes a method to determine the rate of the solvolysis reaction by monitoring the production of hydriodic acid (HI).
Materials:
-
cis-1-iodo-4-methylcyclohexane
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipette, Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Prepare a stock solution of cis-1-iodo-4-methylcyclohexane in a suitable, miscible co-solvent (e.g., acetone (B3395972) or ethanol) at a known concentration (e.g., 0.1 M).
-
In an Erlenmeyer flask, add a specific volume of deionized water and a few drops of bromothymol blue indicator.
-
Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Initiate the reaction by adding a small, precise volume of the cis-1-iodo-4-methylcyclohexane stock solution to the flask. Start the stopwatch immediately.
-
Titrate the generated HI with the standardized NaOH solution. Add the NaOH in small increments to maintain the solution at the bromothymol blue endpoint (blue-green).
-
Record the volume of NaOH added at regular time intervals.
-
Continue the titration until the reaction is complete (i.e., no more acid is produced).
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl iodide versus time.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the identification and quantification of the alkene and alcohol products using GC-MS.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5ms capillary column (or equivalent)
-
Helium carrier gas
-
Headspace autosampler
-
Headspace vials
-
Standards for 1-methylcyclohexene, 3-methylcyclohexene, 4-methylcyclohexene, cis-4-methylcyclohexanol, and trans-4-methylcyclohexanol
Procedure:
-
Sample Preparation:
-
At the completion of the solvolysis reaction, quench the reaction mixture.
-
Transfer a precise volume of the reaction mixture to a headspace vial.
-
For quantitative analysis, add a known amount of an internal standard (e.g., toluene).
-
-
Headspace Analysis:
-
Equilibrate the vial in the headspace autosampler at a constant temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile products to partition into the headspace.
-
-
GC-MS Analysis:
-
Inlet: Split/splitless inlet in split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: 2 minutes at 150°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the products by comparing their retention times and mass spectra to those of the analytical standards.
-
Quantify the products by integrating the peak areas relative to the internal standard.
-
Mandatory Visualization
Caption: E1 Elimination Mechanism of cis-1-iodo-4-methylcyclohexane in Water.
Caption: Experimental Workflow for Studying the E1 Elimination.
References
Application Notes and Protocols for the E2 Elimination Reaction of 1-iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. This application note provides a detailed protocol for the E2 elimination of 1-iodo-4-methylcyclohexane, a model substrate for studying the principles of stereochemistry and regioselectivity in cyclic systems. The reaction proceeds via a concerted mechanism where a strong base removes a proton, and the leaving group departs simultaneously. A critical requirement for this reaction in cyclohexane (B81311) rings is an anti-periplanar (diaxial) arrangement of the β-hydrogen and the leaving group. The choice of base significantly influences the product distribution between the more substituted (Zaitsev) and less substituted (Hofmann) alkenes.
Reaction Principle and Regioselectivity
The E2 elimination of this compound can yield two primary products: 4-methylcyclohexene (B165706) (the Zaitsev product) and 3-methylcyclohexene (B1581247) (the Hofmann product). The regiochemical outcome is largely dictated by the steric bulk of the base employed.
-
Zaitsev's Rule: With a sterically unhindered base, such as sodium ethoxide, the reaction preferentially forms the more thermodynamically stable, more substituted alkene.[1][2]
-
Hofmann's Rule: A sterically hindered (bulky) base, such as potassium tert-butoxide, favors the abstraction of the more accessible, less sterically hindered proton, leading to the formation of the less substituted alkene.
For the E2 reaction to occur, the iodine atom and a β-hydrogen must be in axial positions to achieve the necessary anti-periplanar geometry. This conformational requirement is crucial in determining which β-hydrogens are available for abstraction.
Experimental Protocols
Two distinct protocols are presented below to selectively synthesize either the Zaitsev or Hofmann product from the appropriate isomer of this compound.
Protocol 1: Synthesis of 4-methylcyclohexene (Zaitsev Product) using Sodium Ethoxide
This protocol favors the formation of the more substituted alkene and is best performed on cis-1-iodo-4-methylcyclohexane, where a trans-diaxial arrangement for the formation of the Zaitsev product can be readily achieved.
Materials:
-
cis-1-iodo-4-methylcyclohexane
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to anhydrous ethanol (sufficient to dissolve the substrate) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add cis-1-iodo-4-methylcyclohexane (1.0 equivalent) at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by simple distillation, collecting the fraction corresponding to the boiling point of 4-methylcyclohexene (~101-102 °C).
Protocol 2: Synthesis of 3-methylcyclohexene (Hofmann Product) using Potassium tert-Butoxide
This protocol utilizes a bulky base to favor the formation of the less substituted alkene from trans-1-iodo-4-methylcyclohexane. In the reactive conformation of the trans isomer, only the β-hydrogens leading to the Hofmann product are accessible for a diaxial elimination.
Materials:
-
trans-1-iodo-4-methylcyclohexane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-1-iodo-4-methylcyclohexane (1.0 equivalent) in anhydrous tert-butanol.
-
Addition of Base: Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
-
Purification: Due to the close boiling points of the product isomers, fractional distillation is recommended for the purification of 3-methylcyclohexene (b.p. ~104 °C).
Data Presentation
The expected major and minor products for the E2 elimination of this compound with different bases are summarized in the table below. The yields are representative and can be influenced by reaction conditions and the purity of the starting materials.
| Substrate (Isomer) | Base | Major Product | Minor Product | Expected Major Product Yield |
| cis-1-iodo-4-methylcyclohexane | Sodium Ethoxide | 4-methylcyclohexene (Zaitsev) | 3-methylcyclohexene (Hofmann) | >70% |
| trans-1-iodo-4-methylcyclohexane | Potassium tert-Butoxide | 3-methylcyclohexene (Hofmann) | 4-methylcyclohexene (Zaitsev) | >80% |
Visualizations
Caption: E2 elimination pathways for isomers of this compound.
Caption: General experimental workflow for E2 elimination.
References
Application Note: Formation of 4-methylcyclohexylmagnesium Iodide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of the Grignard reagent 4-methylcyclohexylmagnesium iodide from 1-iodo-4-methylcyclohexane. It includes information on reaction principles, experimental procedures, quantitative data, and troubleshooting.
Introduction
Grignard reagents are powerful organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds.[1] As strong nucleophiles and bases, they react with a variety of electrophiles, most notably aldehydes, ketones, and esters, to produce alcohols.[2][3][4] The synthesis of 4-methylcyclohexylmagnesium iodide from this compound provides a versatile intermediate for introducing the 4-methylcyclohexyl moiety into complex molecules, a common structural motif in medicinal chemistry. This protocol details a reliable method for its preparation and standardization.
Reaction Principle
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5] The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which is crucial for stabilizing the resulting organomagnesium compound through coordination.[6]
The primary challenge in initiating the reaction is the passivating layer of magnesium oxide (MgO) on the metal surface.[5] This layer is disrupted using chemical or physical activation methods. A common chemical activation method involves adding a small crystal of iodine, which reacts with the magnesium to expose a fresh, reactive surface.[7][8]
The overall reaction is: R-X + Mg → R-MgX (where R = 4-methylcyclohexyl, X = I)
A significant side reaction is the Wurtz-type coupling, where a newly formed Grignard molecule reacts with an unreacted alkyl halide molecule to form a homocoupled dimer (R-R).[8][9] This side reaction is minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension.[8]
Reaction Pathway and Side Reaction
The following diagram illustrates the primary reaction pathway to form 4-methylcyclohexylmagnesium iodide and the competing Wurtz coupling side reaction.
Experimental Protocol
This protocol describes the formation of 4-methylcyclohexylmagnesium iodide followed by titration to determine its molar concentration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent Grade, >97% | Standard Supplier | Ensure it is pure and dry. |
| Magnesium turnings | Grignard Grade, >99% | Standard Supplier | Use fresh, high-quality turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard Supplier | Must be inhibitor-free and strictly anhydrous. |
| Iodine | ACS Reagent, >99.8% | Standard Supplier | Used as an activator. |
| Iodine (for titration) | ACS Reagent, >99.8% | Standard Supplier | To be weighed accurately. |
| Lithium Chloride (LiCl) | Anhydrous, >99% | Standard Supplier | To be dried before use. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Glassware for titration (e.g., 10 mL vial)
Experimental Workflow Diagram
Grignard Reagent Synthesis
-
Preparation: Assemble the three-neck flask with a stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under a steady flow of nitrogen or argon to remove adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the cooled flask. Quickly add one small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor sublimes and deposits on the magnesium surface. The disappearance of the iodine color indicates activation.[8]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion of this solution (approx. 10%) to the activated magnesium turnings.
-
Monitoring Initiation: Successful initiation is marked by the spontaneous boiling of the solvent, the appearance of a gray/cloudy suspension, and a noticeable exotherm.[7] If the reaction does not start, gently warm the flask or add another small iodine crystal.
-
Addition: Once the reaction has initiated, dilute the remaining alkyl iodide solution in the dropping funnel with more anhydrous THF. Add this solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. This slow addition is critical to minimize the Wurtz coupling side reaction.[8][10]
-
Completion: After the addition is complete, continue stirring the mixture. If reflux subsides, gently heat the mixture using a heating mantle to maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Final Product: After the reaction is complete, cool the mixture to room temperature. The resulting gray to brownish, cloudy solution is the Grignard reagent, which should be used immediately for subsequent reactions.
Determination of Concentration by Titration
The concentration of the freshly prepared Grignard reagent must be determined before use. A reliable method is titration against iodine.[11][12]
-
Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, accurately weigh ~25 mg of iodine and dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF. The LiCl helps to solubilize the magnesium halides formed during the titration.[11]
-
Setup: Cool the brown iodine solution to 0°C in an ice bath.
-
Titration: Using a 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.[12] Record the volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
-
Molarity of Grignard (mol/L) = (Moles of I₂) / (Volume of Grignard added in L)
-
Repeat the titration for accuracy and average the results.
-
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of Grignard reagents from alkyl iodides.
Table 1: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Equivalents of Mg | 1.1 - 1.5 eq. | A slight excess ensures complete consumption of the alkyl halide. |
| Equivalents of Alkyl Iodide | 1.0 eq. | The limiting reagent. |
| Solvent Concentration | 0.5 - 1.0 M | Balances reaction rate and temperature control. |
| Addition Time | 30 - 60 min | Slow addition minimizes side reactions.[8] |
| Reaction Temperature | 35 - 65 °C | Maintained by solvent reflux (THF b.p. = 66°C). |
| Reaction Time | 1 - 3 hours | Ensures complete conversion after addition. |
Table 2: Expected Outcomes
| Parameter | Typical Value | Notes |
| Yield | 85 - 95% | Based on titration. Alkyl iodides are highly reactive and typically give high yields.[7] |
| Concentration | 0.4 - 0.9 M | Dependent on initial concentration and yield. |
| Appearance | Gray to brown, cloudy solution | The turbidity is characteristic of a successfully formed Grignard reagent.[7] |
| Wurtz Byproduct | < 10% | Can be minimized with slow addition and good temperature control.[8] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium (oxide layer).- Wet glassware or solvent.- Impure alkyl halide. | - Further activate Mg: crush turnings, add more iodine, or sonicate.- Ensure all glassware is rigorously flame-dried and solvent is anhydrous.- Purify the alkyl halide before use. |
| Low yield of Grignard reagent | - Incomplete reaction.- Reaction with water/moisture.- Significant Wurtz coupling. | - Extend the reflux time after addition.- Re-check all sources for moisture contamination.- Ensure slow, controlled addition of the alkyl halide. |
| High amount of Wurtz coupling product | - Addition of alkyl halide was too fast.- High reaction temperature / poor heat dissipation. | - Add the alkyl halide solution more slowly and dilute if necessary.- Use an ice bath to moderate the reaction during addition if it is too vigorous. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle exclusively under a dry, inert atmosphere.
-
Tetrahydrofuran (THF): Is a highly flammable liquid. On storage, it can form explosive peroxides. Always use freshly distilled or certified peroxide-free anhydrous THF.
-
This compound: Is a combustible liquid and may cause skin and eye irritation.
-
General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
Application Notes and Protocols: The Reaction of 1-Iodo-4-methylcyclohexane with Sodium Methoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the reaction between 1-iodo-4-methylcyclohexane and sodium methoxide (B1231860), a classic example of competing nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The stereochemistry of the cyclohexane (B81311) ring profoundly influences the reaction pathway and product distribution. These principles are fundamental in synthetic organic chemistry and are critical for controlling reaction outcomes in the development of new chemical entities. This note includes a summary of expected products, detailed experimental protocols, and mechanistic diagrams to illustrate the underlying chemical principles.
Introduction
The reaction of alkyl halides with strong bases/nucleophiles such as sodium methoxide is a cornerstone of organic synthesis. For secondary halides like this compound, the reaction can proceed through two competitive pathways: bimolecular nucleophilic substitution (S(_N)2) to form an ether, and bimolecular elimination (E2) to yield an alkene. The regioselectivity and stereoselectivity of these reactions are dictated by several factors, including the structure of the substrate, the nature of the base/nucleophile, the solvent, and the temperature. Understanding these factors is crucial for predicting and controlling the formation of the desired product in complex molecule synthesis.
Reaction Pathways and Stereochemistry
Sodium methoxide (NaOCH(3)) is a strong, albeit relatively unhindered, base and a good nucleophile.[1] When reacting with this compound, both S(_N)2 and E2 reactions are possible. However, with a strong base, the E2 pathway is often favored, particularly at higher temperatures. The stereochemistry of the starting material, whether it is the cis or trans isomer, plays a pivotal role in determining the product ratio.
The E2 reaction requires a specific anti-periplanar arrangement of the departing proton and the leaving group. In cyclohexane systems, this translates to a requirement for both groups to be in axial positions.
-
trans-1-Iodo-4-methylcyclohexane : In its most stable chair conformation, both the iodo and methyl groups are in equatorial positions. To undergo an E2 reaction, the ring must flip to a less stable conformation where the iodo group is axial. This allows for anti-periplanar elimination of a hydrogen atom from either C2 or C6, leading to the formation of 4-methylcyclohexene (B165706). The S(_N)2 reaction is also possible and will lead to inversion of stereochemistry at C1.
-
cis-1-Iodo-4-methylcyclohexane : In its more stable chair conformation, the iodo group is axial, and the methyl group is equatorial. This conformation is already suitably arranged for an E2 reaction, with axial hydrogens at C2 and C6 available for abstraction. Consequently, the cis isomer is expected to undergo E2 elimination more rapidly than the trans isomer.[2] The S(_N)2 reaction will also result in stereochemical inversion.
The primary elimination product for both isomers is 4-methylcyclohexene. The substitution products will be the corresponding cis- and trans-1-methoxy-4-methylcyclohexane ethers.
Expected Product Distribution
The following table summarizes the expected major and minor products from the reaction of cis- and trans-1-iodo-4-methylcyclohexane with sodium methoxide. This data is illustrative and based on established principles of S(N)2 and E2 reactions. The E2 reaction is generally favored with strong bases.
| Starting Isomer | Reaction Pathway | Product | Expected Yield | Rationale |
| trans-1-Iodo-4-methylcyclohexane | E2 | 4-Methylcyclohexene | Major | Requires a ring flip to place the iodo group in an axial position for the necessary anti-periplanar geometry. |
| S(_N)2 | cis-1-Methoxy-4-methylcyclohexane | Minor | Backside attack by the methoxide ion leads to inversion of stereochemistry.[3] | |
| cis-1-Iodo-4-methylcyclohexane | E2 | 4-Methylcyclohexene | Major | The iodo group is predominantly in the axial position in the more stable chair conformation, facilitating a rapid E2 reaction.[2] |
| S(_N)2 | trans-1-Methoxy-4-methylcyclohexane | Minor | Backside attack on the axial iodo group is sterically hindered, but still possible. |
Experimental Protocol
This protocol describes a general procedure for the elimination reaction of this compound with sodium methoxide in methanol.
Materials:
-
This compound (cis or trans)
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Base: Slowly add sodium methoxide (1.5 eq) to the stirred solution. If using solid sodium methoxide, the addition should be done in portions to control any exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, primarily 4-methylcyclohexene, can be purified by fractional distillation. The boiling point of 4-methylcyclohexene is approximately 101-102 °C.
Safety Precautions:
-
Sodium methoxide is corrosive and will cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methanol and diethyl ether are flammable. Perform the reaction and extractions in a well-ventilated fume hood away from ignition sources.
Mechanistic Diagrams
The following diagrams illustrate the competing reaction pathways and the stereochemical requirements for the E2 elimination.
Caption: Competing E2 and S(_N)2 pathways for the reaction of this compound.
Caption: Stereochemical requirements for the E2 elimination and the S(_N)2 substitution.
References
Application Note and Protocol: Dehydrohalogenation of 1-iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the dehydrohalogenation of 1-iodo-4-methylcyclohexane to synthesize 4-methylcyclohexene (B165706). This elimination reaction is a fundamental transformation in organic synthesis, crucial for the introduction of carbon-carbon double bonds, a common feature in many biologically active molecules and pharmaceutical intermediates. The protocol described herein utilizes potassium tert-butoxide, a strong, sterically hindered base, to favor the E2 elimination pathway. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene.[1][2] The reaction can proceed through either an E1 or E2 mechanism, depending on the substrate, base, solvent, and temperature.[3] For secondary halides such as this compound, the use of a strong, non-nucleophilic base like potassium tert-butoxide promotes the bimolecular (E2) elimination pathway.[4][5][6] The steric bulk of the tert-butoxide favors the abstraction of a sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann product) as a potential major product, although the more substituted Zaitsev product is often thermodynamically favored.[4][5][6] The resulting product, 4-methylcyclohexene, is a versatile intermediate in organic synthesis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the dehydrohalogenation of this compound.
| Parameter | Value |
| Molecular Formula of Reactant | C₇H₁₃I |
| Molecular Weight of Reactant | 224.08 g/mol |
| Molecular Formula of Product | C₇H₁₂[7] |
| Molecular Weight of Product | 96.17 g/mol [7] |
| Theoretical Yield | (To be calculated based on starting material) |
| Expected Experimental Yield | 70-85% |
| Boiling Point of Product | ~101-103 °C |
| Appearance of Product | Colorless liquid |
Experimental Protocol
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.2 equivalents).
-
Solvent Addition: To the flask, add 40 mL of anhydrous tert-butanol. Stir the mixture until the potassium tert-butoxide is fully dissolved.
-
Reactant Addition: In a separate container, dissolve this compound (1.0 equivalent) in 10 mL of anhydrous tert-butanol. Add this solution dropwise to the stirred solution of potassium tert-butoxide at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 83 °C) and maintain the reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by simple distillation to obtain pure 4-methylcyclohexene. Collect the fraction boiling at approximately 101-103 °C.
Characterization:
The final product, 4-methylcyclohexene, can be characterized using various spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-methylcyclohexene is expected to show a characteristic C=C stretching vibration around 1640-1680 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the product.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of 4-methylcyclohexene. The expected molecular ion peak would be at m/z = 96.[9]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.
Signaling Pathway (Reaction Mechanism)
Caption: E2 elimination mechanism for dehydrohalogenation.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 3. youtube.com [youtube.com]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. Question: Provide the major product if the following compound reacts with.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclohexene, 4-methyl- [webbook.nist.gov]
- 8. brainly.com [brainly.com]
- 9. 4-Methylcyclohexene | C7H12 | CID 11572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-iodo-4-methylcyclohexane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-methylcyclohexane is a versatile, saturated carbocyclic building block valuable in medicinal chemistry for the introduction of the 4-methylcyclohexyl moiety into potential drug candidates. The incorporation of this lipophilic, three-dimensional scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets. The reactive carbon-iodine bond serves as a key functional handle for a variety of synthetic transformations, enabling its use as a precursor in the synthesis of diverse and complex molecular architectures.
These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis, complete with generalized experimental protocols for key transformations.
Key Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis lies in its reactivity as an alkyl iodide. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a suitable precursor for introducing the 4-methylcyclohexyl group into a wide range of molecular scaffolds. The principal reactions leveraging this precursor include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions: Synthesis of Amines and Ethers
This compound is an excellent substrate for S(_N)2 reactions with various nucleophiles. This is a foundational method for synthesizing substituted amines and ethers, which are prevalent in many classes of pharmaceuticals. The reaction involves the displacement of the iodide, a good leaving group, by a nucleophile.
Application: The synthesis of secondary and tertiary amines is a common step in the development of active pharmaceutical ingredients (APIs). For instance, the 4-methylcyclohexyl group can be appended to a nitrogen-containing heterocycle or a primary amine to modulate its pharmacological profile.
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
Materials:
-
This compound
-
Primary amine of interest
-
Potassium carbonate (K(_2)CO(_3)) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH(_3)CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the primary amine (1.0 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
This compound (1.2 eq.) is added to the suspension.
-
The reaction mixture is stirred at 60-80 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary (Illustrative)
| Reaction Type | Reactants | Product | Typical Yield (%) | Typical Purity (%) |
| N-Alkylation | This compound, Aniline | N-(4-methylcyclohexyl)aniline | 75-90 | >95 |
| O-Alkylation | This compound, Phenol | (4-methylcyclohexyloxy)benzene | 70-85 | >95 |
Diagram: Workflow for Nucleophilic Substitution
Caption: Workflow for N-alkylation using this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern medicinal chemistry for the formation of C-C bonds. While alkyl iodides can be challenging substrates compared to aryl halides, specific conditions allow for their participation in reactions like Suzuki and Sonogashira couplings.
The Suzuki coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This reaction is particularly useful for synthesizing molecules containing an aryl- or vinyl-substituted 4-methylcyclohexane moiety.
Application: This methodology can be applied to construct complex scaffolds where the 4-methylcyclohexyl group is directly attached to an aromatic or heteroaromatic ring system, a common motif in kinase inhibitors and other targeted therapies.
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Aryl- or vinylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl(_2))
-
Base (e.g., K(_3)PO(_4), Cs(_2)CO(_3))
-
Solvent (e.g., 1,4-dioxane, toluene, with water)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vessel is added the arylboronic acid (1.5 eq.), base (3.0 eq.), and palladium catalyst (0.05 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
This compound (1.0 eq.) and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) are added.
-
The reaction mixture is heated to 80-100 °C and stirred until TLC or LC-MS analysis indicates completion.
-
The mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data Summary (Illustrative)
| Coupling Partner | Catalyst | Product | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl(_2) | 4-methyl-1-phenylcyclohexane | 50-70 |
| 4-pyridylboronic acid | Pd(PPh(_3))(_4) | 4-(4-methylcyclohexyl)pyridine | 45-65 |
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. This reaction introduces a rigid alkynyl linker, which can be valuable for probing binding pockets in drug targets.
Application: Synthesis of enzyme inhibitors where the 4-methylcyclohexyl group serves as a hydrophobic anchoring element, connected to a pharmacophore via an alkynyl spacer.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2))
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vessel under an inert atmosphere is added the palladium catalyst (0.02 eq.) and copper(I) iodide (0.04 eq.).
-
Degassed solvent and the base are added, followed by the terminal alkyne (1.2 eq.) and this compound (1.0 eq.).
-
The reaction is stirred at room temperature or gentle heat (40-60 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data Summary (Illustrative)
| Coupling Partner | Product | Typical Yield (%) |
| Phenylacetylene | (4-methylcyclohexyl)ethynylbenzene | 60-80 |
| Ethynyltrimethylsilane | (4-methylcyclohexyl)ethynyltrimethylsilane | 70-85 |
Diagram: Cross-Coupling Reaction Workflow
laboratory synthesis of 4-methylcyclohexene from 1-iodo-4-methylcyclohexane
An Application Note on the Laboratory Synthesis of 4-Methylcyclohexene (B165706) from 1-Iodo-4-methylcyclohexane
Introduction
The synthesis of alkenes is a cornerstone of organic chemistry, with applications ranging from fundamental research to the production of pharmaceuticals and polymers. One of the most common methods for introducing unsaturation into an aliphatic ring is through an elimination reaction. This document provides a detailed protocol for the synthesis of 4-methylcyclohexene from this compound via a dehydrohalogenation reaction. This transformation is typically achieved through an E2 (bimolecular elimination) mechanism, which involves the use of a strong, non-nucleophilic base.[1][2] The choice of a sterically hindered base, such as potassium tert-butoxide, is often preferred to favor elimination over competing substitution (SN2) reactions.[3] The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, although the use of a bulky base can sometimes favor the less substituted Hofmann product.[3][4]
Reaction Scheme
The overall reaction involves the removal of a proton and an iodide ion from adjacent carbons to form a double bond.
Chemical reaction for the dehydrohalogenation of this compound.
Experimental Protocol
This section details the step-by-step methodology for the synthesis, purification, and characterization of 4-methylcyclohexene.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Quantity |
| This compound | C₇H₁₃I | 224.08 | --- | 5.0 g |
| Potassium tert-butoxide | KOC(CH₃)₃ | 112.21 | --- | 3.0 g |
| Tert-butanol | (CH₃)₃COH | 74.12 | --- | 50 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | --- | 100 mL |
| Saturated NaCl solution | NaCl(aq) | --- | --- | 50 mL |
| Anhydrous sodium sulfate (B86663) | Na₂SO₄ | 142.04 | --- | 5-10 g |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
-
NMR tubes and IR spectrometer
Procedure:
-
Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 3.0 g of potassium tert-butoxide and 50 mL of tert-butanol. Stir the mixture until the base is fully dissolved.
-
Addition of Substrate : Add 5.0 g of this compound to the flask dropwise over 10 minutes.
-
Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 83°C) using a heating mantle. Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
Workup : After cooling the reaction mixture to room temperature, pour it into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extraction : Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution to remove residual water.[5]
-
Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal : Remove the diethyl ether using a rotary evaporator.
-
Purification : Purify the crude product by simple distillation. Collect the fraction boiling at approximately 101-103°C.[6]
Data Presentation
Table 1: Theoretical and Expected Experimental Results
| Parameter | Value |
| Theoretical Yield (grams) | 2.14 g |
| Expected Percent Yield | 70-85% |
| Appearance | Colorless liquid |
| Boiling Point | 101-103°C |
Table 2: Spectroscopic Characterization Data for 4-Methylcyclohexene
| Technique | Key Peaks/Shifts | Assignment |
| ¹H NMR | δ ~5.4-5.7 ppm | Vinylic protons (-CH=CH-) |
| δ ~1.6 ppm | Methyl protons (-CH₃) | |
| ¹³C NMR [7] | δ ~120-135 ppm | Alkene carbons (C=C) |
| δ ~20-40 ppm | Alkyl carbons | |
| IR Spectroscopy [6][8] | ~3025 cm⁻¹ | =C-H stretch (vinylic) |
| ~1650 cm⁻¹ | C=C stretch (alkene) | |
| ~2840-2950 cm⁻¹ | C-H stretch (alkyl) |
Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and analysis of 4-methylcyclohexene.
Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.
Safety Precautions
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with gloves and in a fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory.
-
This compound is a potential irritant. Avoid skin and eye contact.
-
All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. When 1iodo1methylcyclohexane is treated with NaOCH2CH3 class 11 chemistry CBSE [vedantu.com]
- 5. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR spectrum [chemicalbook.com]
- 8. physicsforums.com [physicsforums.com]
Application Notes: The Role of Solvent in Elimination Reactions of 1-iodo-4-methylcyclohexane
Abstract
These application notes provide a comprehensive overview of the pivotal role of the solvent in determining the reaction pathway and product distribution in the elimination reactions of 1-iodo-4-methylcyclohexane. As a secondary alkyl halide, this substrate can undergo both unimolecular (E1) and bimolecular (E2) elimination reactions, as well as competing substitution reactions (SN1 and SN2). The choice of solvent, in conjunction with the base, is a critical parameter for researchers and drug development professionals to control these pathways, thereby selectively synthesizing desired alkene isomers. This document outlines the mechanistic considerations, presents quantitative data on product distribution, and provides detailed experimental protocols for achieving specific reaction outcomes.
Mechanistic Overview: E1 vs. E2 Pathways
The elimination of HI from this compound can proceed through two primary mechanisms, which are heavily influenced by the solvent environment.
-
E1 (Elimination, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the spontaneous dissociation of the iodide leaving group. Polar protic solvents, such as water, ethanol (B145695), and methanol, are essential for this pathway as they can stabilize the intermediate carbocation through hydrogen bonding and their high dielectric constant.[1][2][3] These reactions are typically favored by weak bases.
-
E2 (Elimination, Bimolecular): This is a concerted, one-step reaction where a base abstracts a proton, and the leaving group departs simultaneously.[3][4] This mechanism requires a specific anti-periplanar (180°) geometry between the abstracted proton and the leaving group. In cyclohexane (B81311) systems, this translates to a trans-diaxial arrangement. The E2 pathway is favored by strong bases and is influenced by the solvent's ability to solvate the base.[5] Polar aprotic solvents like DMSO or acetone (B3395972) can enhance the reactivity of the base, favoring the E2 reaction.[5][6]
Data Presentation: Solvent and Base Effects on Product Distribution
The following table summarizes the expected product distribution from the reaction of this compound under various solvent and base conditions. The data is compiled based on established principles of elimination reactions for analogous secondary and tertiary haloalkanes.
| Substrate (Isomer) | Base | Solvent | Predominant Mechanism | Major Elimination Product(s) | Minor Product(s) |
| cis/trans-1-iodo-4-methylcyclohexane | None (solvolysis) | Methanol (CH₃OH) | SN1 / E1 | 4-Methylcyclohex-1-ene | cis/trans-1-methoxy-4-methylcyclohexane (ethers)[7] |
| cis-1-iodo-4-methylcyclohexane | Sodium Ethoxide (NaOEt) | Ethanol (C₂H₅OH) | E2 | 4-Methylcyclohex-1-ene (Zaitsev) | SN2 Product |
| trans-1-iodo-4-methylcyclohexane | Sodium Ethoxide (NaOEt) | Ethanol (C₂H₅OH) | E2 (slower) / SN2 | 4-Methylcyclohex-1-ene (Zaitsev) | SN2 Product |
| cis/trans-1-iodo-4-methylcyclohexane | Potassium tert-Butoxide (KOtBu) | tert-Butanol (tBuOH) | E2 | 1-methylene-4-methylcyclohexane (Hofmann) | 4-Methylcyclohex-1-ene |
Note: The reactivity of the trans isomer in E2 reactions is generally slower than the cis isomer because for the iodine to be in the required axial position, the larger methyl group must also be in an axial position, which is energetically unfavorable.[8]
Visualization of Solvent-Mediated Pathways
The choice of solvent and base dictates the operative reaction mechanism, as illustrated below.
Caption: Logical workflow demonstrating how solvent and base properties select the dominant reaction pathway.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.
Protocol 1: E1 Elimination of this compound in Methanol (Solvolysis)
Objective: To synthesize 4-methylcyclohex-1-ene via an E1 pathway.
Materials:
-
This compound (cis/trans mixture)
-
Anhydrous Methanol (CH₃OH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 g, 22.3 mmol) in 50 mL of anhydrous methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction may require several hours (e.g., 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel and add 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of elimination (alkene) to substitution (ether) products.
Protocol 2: E2 Elimination with Sodium Ethoxide in Ethanol (Zaitsev Product)
Objective: To synthesize the thermodynamically favored Zaitsev product, 4-methylcyclohex-1-ene, via an E2 pathway.
Materials:
-
This compound (preferably cis-isomer for faster reaction)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (40 mL). Carefully add sodium ethoxide (2.28 g, 33.5 mmol). Stir until the base is fully dissolved.
-
Addition of Substrate: Add this compound (5.0 g, 22.3 mmol) dropwise to the stirred ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Cool the mixture to room temperature and carefully pour it over 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation to isolate 4-methylcyclohex-1-ene.
-
Analysis: Characterize the product using GC-MS and NMR spectroscopy to confirm the formation of the Zaitsev alkene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Solved Choose the best outcome for the following reaction. | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. When 1iodo1methylcyclohexane is treated with NaOCH2CH3 class 11 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. Solved 84. When trans-1-iodo-4-methylcyclohexane is heated | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
improving the yield of 4-methylcyclohexene from 1-iodo-4-methylcyclohexane
Welcome to the technical support center for the synthesis of 4-methylcyclohexene (B165706) from 1-iodo-4-methylcyclohexane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of 4-methylcyclohexene from this compound?
The primary mechanism is an E2 (bimolecular elimination) reaction. This is a one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the iodide, and the iodide leaving group departs simultaneously, forming a double bond.
Q2: What are the potential side products in this reaction?
The main potential side products include:
-
1-Methylcyclohexene: This is a constitutional isomer formed when a proton is abstracted from the other adjacent carbon. According to Zaitsev's rule, this more substituted alkene is often the thermodynamically more stable product.
-
Substitution Products (SN2): If the base used is also a good nucleophile, it can attack the carbon bearing the iodide, leading to a substitution product instead of an elimination product.
-
Hofmann Product: With a sterically bulky base, the less substituted alkene (in this case, 4-methylcyclohexene) is favored, which is known as the Hofmann product.
Q3: How does the choice of base affect the product distribution?
The choice of base is critical in controlling the regioselectivity of the elimination.
-
Small, strong bases (e.g., sodium ethoxide, sodium methoxide) tend to favor the formation of the more stable, more substituted alkene (Zaitsev product), which in this case would be 1-methylcyclohexene.
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) have difficulty accessing the more sterically hindered proton required to form the Zaitsev product. Therefore, they preferentially abstract the more accessible proton, leading to the formation of the less substituted alkene (Hofmann product), which is the desired 4-methylcyclohexene.
Q4: What is the effect of temperature on the reaction?
Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Methylcyclohexene | - The base used is not sterically hindered enough, leading to the formation of the Zaitsev product (1-methylcyclohexene).- The reaction temperature is too low, favoring substitution over elimination.- Incomplete reaction. | - Use a bulky base like potassium tert-butoxide (t-BuOK).- Increase the reaction temperature. Refluxing the reaction is often effective.- Increase the reaction time or use a stronger base. |
| Contamination with 1-Methylcyclohexene | - The base is not sufficiently bulky to exclusively favor the Hofmann elimination. | - Switch to a bulkier base such as potassium tert-butoxide.- Lowering the reaction temperature slightly might favor the kinetic Hofmann product, but this can also decrease the overall reaction rate. |
| Presence of Substitution Products | - The base used is also a strong nucleophile (e.g., ethoxide).- The reaction temperature is too low. | - Use a non-nucleophilic, bulky base like potassium tert-butoxide.- Increase the reaction temperature to favor elimination. |
| Unreacted Starting Material | - The base is not strong enough.- Insufficient reaction time or temperature. | - Use a stronger base (e.g., potassium tert-butoxide instead of sodium ethoxide).- Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC. |
Quantitative Data Summary
The following table summarizes the expected product distribution based on the choice of base for the elimination reaction of a secondary alkyl halide like this compound. The values are illustrative and based on general principles of elimination reactions.
| Base | Solvent | Temperature (°C) | Major Product | Approx. Yield of 4-methylcyclohexene | Approx. Yield of 1-methylcyclohexene |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 82 (reflux) | 4-Methylcyclohexene (Hofmann) | > 80% | < 20% |
| Sodium ethoxide (NaOEt) | Ethanol | 78 (reflux) | 1-Methylcyclohexene (Zaitsev) | < 30% | > 70% |
| Sodium methoxide (B1231860) (NaOMe) | Methanol | 65 (reflux) | 1-Methylcyclohexene (Zaitsev) | < 30% | > 70% |
Experimental Protocols
Protocol for Maximizing 4-Methylcyclohexene Yield
This protocol is designed to favor the Hofmann elimination product.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound to the flask.
-
Dissolve the substrate in a minimal amount of anhydrous tert-butanol.
-
Add a stoichiometric excess (e.g., 1.5 equivalents) of potassium tert-butoxide to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation to separate 4-methylcyclohexene from any remaining starting material, solvent, and the isomeric 1-methylcyclohexene.
Visualizations
Caption: E2 reaction mechanism for the synthesis of 4-methylcyclohexene.
Caption: Experimental workflow for 4-methylcyclohexene synthesis.
Caption: Troubleshooting decision tree for optimizing the reaction.
troubleshooting Grignard reaction initiation with 1-iodo-4-methylcyclohexane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the initiation of Grignard reactions, with a specific focus on the use of 1-iodo-4-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What is the most common cause?
A1: The most frequent barrier to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms when magnesium is exposed to air and prevents the metal from reacting with the alkyl halide.[1][2] Successful initiation requires the disruption or removal of this oxide layer to expose a fresh, reactive magnesium surface.[1][4]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable phenomena. These include the disappearance of the characteristic color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of a cloudy grey or brownish turbidity in the reaction mixture, and a noticeable increase in temperature due to the exothermic nature of the reaction.[1]
Q3: Are there specific challenges associated with using a secondary alkyl iodide like this compound?
A3: Yes, secondary alkyl halides can be more challenging than primary ones. They are more prone to side reactions such as elimination. However, alkyl iodides are generally more reactive than the corresponding bromides and chlorides, which facilitates the reaction.[5] The key is to ensure rapid and clean initiation to minimize the lifetime of the unreacted alkyl iodide in the presence of the forming Grignard reagent, which can help suppress Wurtz-type coupling side reactions.[6]
Q4: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?
A4: Yes, this is critical. Grignard reagents are potent bases and will be rapidly quenched by protic solvents like water or alcohols.[1][7] The presence of moisture will prevent the formation of the Grignard reagent.[6] Therefore, all glassware must be rigorously dried, typically by flame-drying under an inert atmosphere, and all solvents and reagents must be strictly anhydrous.[1][8]
Q5: I've noticed a significant amount of a high-boiling point byproduct. What is it likely to be?
A5: A common byproduct, especially if the initiation is sluggish, is the Wurtz coupling product, in this case, bis(4-methylcyclohexyl). This occurs when the formed Grignard reagent reacts with the starting this compound.[6] Minimizing this side reaction can be achieved by ensuring a rapid initiation and by slowly adding the alkyl halide to the magnesium suspension, which keeps the concentration of the alkyl halide low.[6]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions for initiating the Grignard reaction with this compound.
| Issue | Potential Cause | Recommended Solution | Quantitative Parameters & Notes |
| Reaction Fails to Initiate | Inactive magnesium surface due to oxide layer. | Activate the magnesium. This can be done chemically with a small crystal of iodine or a few drops of 1,2-dibromoethane. Physical activation by crushing the magnesium turnings with a glass rod can also be effective.[2][3][4][9] | Iodine: 1-2 small crystals. 1,2-Dibromoethane: ~5 mol% relative to the halide.[10] |
| Presence of moisture. | Ensure all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are anhydrous.[1][11] | Solvent Purity: Use freshly distilled, anhydrous THF or diethyl ether. | |
| Low reaction temperature. | Gentle warming with a heat gun may be necessary to initiate the reaction.[1] Be cautious, as the reaction can become highly exothermic once it starts.[2] | Initiation Temperature: Gentle warming to ~30-40 °C. | |
| Reaction Starts but then Stops | Insufficient mixing. | Ensure vigorous stirring to continuously expose fresh magnesium surface. | Stirring Rate: Sufficient to keep the magnesium turnings suspended. |
| Concentration of alkyl halide is too low. | Add a small portion (~5-10%) of the total this compound at the beginning to achieve a higher local concentration.[6] | Initial Addition: Add a bolus of the alkyl halide solution. | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction. | Add the this compound solution dropwise to the activated magnesium suspension to maintain a low concentration of the alkyl halide.[6] | Addition Rate: Maintain a gentle reflux throughout the addition. |
| Use of an inappropriate solvent. | Tetrahydrofuran (B95107) (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[5][6][12] | Solvent: Anhydrous THF is recommended. | |
| Formation of a Black/Dark Solution | Decomposition of the Grignard reagent. | This can occur if the reaction is heated for too long or at too high a temperature.[11] | Reaction Time: Monitor the consumption of magnesium. Typically, the reaction is complete shortly after the addition of the alkyl halide is finished. |
Experimental Protocol: Preparation of 4-methylcyclohexylmagnesium iodide
1. Glassware and Reagent Preparation:
- Place a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet in an oven at 120 °C overnight.
- Assemble the glassware while hot and flame-dry it under a stream of inert gas. Allow to cool to room temperature under the inert atmosphere.
- Magnesium turnings (1.2 equivalents) are added to the reaction flask.
- Anhydrous tetrahydrofuran (THF) is cannulated into the flask to cover the magnesium, and also into the dropping funnel to dissolve the this compound (1.0 equivalent).
2. Magnesium Activation and Reaction Initiation:
- Add a single, small crystal of iodine to the stirred suspension of magnesium in THF.[1][9] The solution will turn brown.
- Add approximately 5-10% of the this compound solution from the dropping funnel to the flask.[6]
- If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun until initiation is observed.[1][6]
3. Grignard Reagent Formation:
- Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grey, cloudy solution is the Grignard reagent, ready for subsequent use.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-iodo-4-methylcyclohexane Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cis and trans isomers of 1-iodo-4-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of this compound?
A1: The primary challenge lies in the fact that cis and trans isomers of this compound are diastereomers. Diastereomers often have very similar physical and chemical properties, making their separation difficult.[1][2] Key challenges include:
-
Similar Polarity: The structural difference between the cis and trans isomers is subtle, leading to very similar polarities. This makes separation by standard chromatography techniques challenging.
-
Co-elution: In chromatographic methods, the isomers may have very close retention times, leading to overlapping peaks and incomplete separation.
-
Similar Solubility: In crystallization-based methods, the isomers may have comparable solubilities in many solvents, making it difficult to achieve selective crystallization.
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for separating diastereomers like the isomers of this compound.[3]
-
Normal-Phase HPLC: This is often a good starting point, using a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase. The subtle differences in the interaction of the isomers with the stationary phase can be exploited for separation.
-
Gas Chromatography (GC): Due to the volatile nature of this compound, GC can be a powerful tool. Capillary columns with specialized stationary phases can provide the high resolution needed to separate the isomers. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and would be suitable for this analysis.[4][5]
Q3: Can I use fractional distillation for this separation?
A3: While fractional distillation is a common technique for separating liquids with different boiling points, it is generally not effective for separating diastereomers. The boiling points of cis and trans isomers of this compound are expected to be very close, making separation by this method impractical.
Q4: Are there any non-chromatographic methods for separating these isomers?
A4: Fractional crystallization can sometimes be used to separate diastereomers.[6] This method relies on differences in the solubility of the isomers in a particular solvent at a specific temperature. However, finding a suitable solvent system that allows for the selective crystallization of one isomer over the other can be a matter of trial and error.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Isomer Peaks | 1. Inappropriate mobile phase composition.[7] 2. Unsuitable stationary phase. 3. Column temperature is not optimized.[7] | 1. Optimize the mobile phase by varying the ratio of solvents. For normal-phase, try different combinations of non-polar solvents (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethyl acetate). 2. Screen different types of HPLC columns. A column with a different selectivity, such as a cyano- or diol-bonded phase, may provide better separation. 3. Adjust the column temperature. Sometimes, running the separation at a sub-ambient temperature can improve resolution. |
| Peak Tailing | 1. Active sites on the column packing. 2. Column overload.[8] | 1. For silica columns, adding a small amount of a polar modifier (like an alcohol) to the mobile phase can help to deactivate silanol (B1196071) groups. 2. Reduce the amount of sample injected onto the column. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated.[9] 3. Fluctuations in column temperature.[7] | 1. Ensure the mobile phase is prepared accurately and consistently. Use a high-precision balance and volumetric flasks. Degas the mobile phase before use. 2. Allow sufficient time for the column to equilibrate with the new mobile phase before injecting the sample. 3. Use a column oven to maintain a constant and stable temperature. |
Gas Chromatography (GC) Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Isomers | 1. Insufficient column resolution. 2. Incorrect temperature program. | 1. Use a longer capillary column or a column with a smaller internal diameter to increase theoretical plates. 2. Optimize the oven temperature program. A slower temperature ramp or an isothermal period at an optimal temperature may improve separation. |
| Broad Peaks | 1. Injection port temperature too low. 2. Carrier gas flow rate is not optimal. | 1. Increase the injection port temperature to ensure rapid and complete vaporization of the sample. 2. Optimize the carrier gas flow rate to achieve the best column efficiency. |
| Ghost Peaks | 1. Contamination in the syringe, inlet, or column. 2. Sample carryover from a previous injection. | 1. Clean the syringe and the inlet liner. Bake out the column at a high temperature (within its specified limits). 2. Implement a thorough wash sequence for the syringe between injections. |
Experimental Protocols
Preparative Normal-Phase HPLC Separation
This protocol provides a general framework for the separation of cis and trans isomers of this compound. Optimization will be required for specific instrumentation and sample concentrations.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a preparative pump, injector, and UV detector.
-
Silica gel preparative HPLC column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: Hexane and Isopropanol (IPA), HPLC grade.
-
Sample: A mixture of cis and trans this compound dissolved in the mobile phase.
2. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of 99:1 (v/v) Hexane:IPA. Degas the mobile phase by sonication or vacuum filtration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 10-20 mg/mL.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Elution and Fraction Collection: Monitor the elution of the isomers using a UV detector (a low wavelength like 210 nm may be necessary as the chromophore is weak). Collect fractions as the peaks elute.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or GC to determine the purity of each isomer.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified isomers.
Optimization:
-
If the resolution is poor, adjust the percentage of IPA in the mobile phase. A lower percentage will generally increase retention and may improve separation.
-
The flow rate can be adjusted to optimize the separation time and resolution.
Analytical Gas Chromatography (GC)
This protocol is for the analytical separation and quantification of the cis and trans isomers.
1. Materials and Equipment:
-
Gas Chromatograph (GC) with a split/splitless injector and an Electron Capture Detector (ECD).
-
Capillary Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: High-purity nitrogen or helium.
-
Sample: A dilute solution of the isomer mixture in a suitable solvent (e.g., hexane).
2. Method:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in hexane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative peak areas can be used to determine the ratio of the isomers in the mixture.
Visualizations
Caption: Workflow for the preparative HPLC separation of this compound isomers.
Caption: Troubleshooting logic for the separation of this compound isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. airproducts.co.uk [airproducts.co.uk]
- 5. Gas Chromatography Fundamentals | アジレント [agilent.com]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
optimizing temperature for elimination reactions of 1-iodo-4-methylcyclohexane
Topic: Optimizing Temperature for Elimination Reactions of 1-iodo-4-methylcyclohexane
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers optimizing the elimination reactions of this compound.
Troubleshooting Guide
Q1: My reaction yields are low, with significant amounts of the starting material remaining. What should I do?
A1: Low conversion can be attributed to several factors:
-
Insufficient Temperature: Elimination reactions often have a higher activation energy than competing substitution reactions.[1][2] Increasing the temperature, for instance by moving from room temperature to reflux, will increase the reaction rate.
-
Base Strength: The base may not be strong enough to efficiently deprotonate the substrate. For an E2 reaction, a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) is typically required.[3]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I am observing a significant amount of a substitution product (e.g., an ether or alcohol) instead of the desired alkene. How can I fix this?
A2: The formation of substitution products is a common competing pathway. To favor elimination:
-
Increase the Temperature: This is the most critical factor. Higher temperatures thermodynamically favor elimination over substitution because elimination reactions generally have a greater positive entropy change (ΔS).[1][4][5]
-
Use a Strong, Non-Nucleophilic Base: A bulky base, such as potassium tert-butoxide (KOtBu), is sterically hindered and functions as a strong base but a poor nucleophile.[6][7] This will significantly favor the E2 pathway over the SN2 pathway. Using a strong, but highly nucleophilic base (e.g., NaOH in a non-alcoholic solvent) can still lead to substitution.
Q3: The ratio of my elimination products is not what I expected. I am getting more of the less-substituted (Hofmann) product. Why is this happening?
A3: While the more substituted Zaitsev product (4-methylcyclohexene) is generally more stable and expected to be the major product, the Hofmann product can be favored under specific conditions:[7][8]
-
Sterically Hindered Base: As mentioned, bulky bases like potassium tert-butoxide preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product.[6][7] If your goal is the Zaitsev product, switch to a smaller base like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH).
-
Stereochemistry of the Substrate: For an E2 reaction to occur in a cyclohexane (B81311) ring, the beta-hydrogen and the leaving group (iodine) must be in a trans-diaxial (anti-periplanar) conformation. If the conformation required to form the Zaitsev product is energetically unfavorable, the reaction may proceed through an alternative pathway to form the Hofmann product.[7] Ensure your starting material's stereochemistry allows for the desired product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the elimination reaction of this compound?
A1: Increasing the temperature has two primary effects: it increases the overall reaction rate and significantly increases the proportion of elimination products relative to substitution products.[1][9] At low temperatures, substitution may dominate, while at higher temperatures (e.g., at reflux), elimination becomes the major pathway.[10] This is because elimination reactions have a higher activation energy and result in a greater increase in entropy.[1][4]
Q2: What are the expected major and minor elimination products?
A2: For this compound, two primary elimination products are possible:
-
Zaitsev Product (Major): 4-methylcyclohexene. This is the more substituted and thermodynamically more stable alkene. It is typically favored when using small, strong bases.[7][11]
-
Hofmann Product (Minor): 3-methyl-1-methylenecyclohexane. This is the less substituted alkene. Its formation is favored when using a bulky, sterically hindered base.[7][12]
Q3: Does the choice of base influence the optimal temperature?
A3: While temperature universally favors elimination, the choice of base is critical for regioselectivity (Zaitsev vs. Hofmann) and for minimizing substitution. Strong, bulky bases like KOtBu can often drive the reaction effectively towards elimination even at moderate temperatures, whereas smaller, more nucleophilic bases like NaOEt may require higher temperatures to overcome the competing SN2 reaction.[2][6]
Q4: Can this reaction proceed through an E1 mechanism?
A4: Yes, an E1 mechanism is possible, particularly under solvolytic conditions—for example, when heating the substrate in a polar protic solvent like ethanol (B145695) or methanol (B129727) with no strong base present.[3][13] The E1 reaction also competes with SN1, and higher temperatures will favor E1 over SN1.[4] The reaction proceeds through a carbocation intermediate.
Data Presentation
Table 1: Effect of Temperature on Product Distribution for a Secondary Alkyl Halide
The following table provides illustrative data on the reaction of a secondary alkyl halide with sodium ethoxide in ethanol, demonstrating the typical trend observed when increasing temperature.
| Reaction Temperature (°C) | Elimination Product Yield (%) | Substitution Product Yield (%) |
| 25 | ~80% | ~20% |
| 50 | ~87% | ~13% |
| 80 (Reflux) | >90% | <10% |
| Note: Data is representative and based on trends reported for similar substrates.[1][10] Actual yields may vary based on specific reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for E2 Elimination (Zaitsev Product)
This protocol is designed to favor the formation of 4-methylcyclohexene.
-
Reagent Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving solid sodium ethoxide in ethanol or by reacting clean sodium metal with absolute ethanol under an inert atmosphere (e.g., N₂ or Argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sodium ethoxide solution.
-
Initiation: While stirring, add this compound to the flask.
-
Temperature Control: Heat the reaction mixture to reflux (approx. 78-80°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC analysis of small aliquots.
-
Workup: After completion, cool the mixture to room temperature. Quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a nonpolar organic solvent (e.g., diethyl ether or hexanes). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Analysis: Remove the solvent under reduced pressure. Analyze the resulting crude product mixture by GC-MS and/or NMR to determine the product ratio and yield.
Protocol 2: Procedure for Temperature Optimization Study
-
Setup: Prepare three identical reaction flasks as described in Protocol 1.
-
Temperature Variation: Run each reaction at a different, controlled temperature. For example:
-
Reaction A: 25°C (room temperature)
-
Reaction B: 50°C
-
Reaction C: 80°C (reflux)
-
-
Execution: Start all three reactions simultaneously and run them for the same amount of time (e.g., 3 hours).
-
Analysis: Perform identical workup and extraction for all three reactions. Analyze the product distribution for each temperature using GC to determine the optimal condition for maximizing the elimination product.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solved cept - Elimination (E1) mechanism of | Chegg.com [chegg.com]
preventing rearrangement byproducts in SN1 reactions of 1-iodo-4-methylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected byproducts in the SN1 reactions of substituted iodocyclohexanes, with a focus on preventing carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of isomeric products in my SN1 reaction. What is the likely cause?
A mixture of isomers often points to the formation of a carbocation intermediate that undergoes rearrangement.[1][2][3] In an SN1 reaction, the leaving group departs first, creating a planar carbocation.[4] If a more stable carbocation can be formed by shifting an adjacent hydrogen atom (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift), this rearrangement will likely occur before the nucleophile attacks.[1][2][5] The nucleophile can then attack both the initial and the rearranged carbocation, leading to a mixture of constitutional isomers.[1]
Q2: My starting material is 1-iodo-4-methylcyclohexane. Should I expect significant rearrangement byproducts?
For this compound specifically, significant rearrangement via a classic 1,2-hydride or 1,2-methyl shift is unlikely. The initial secondary carbocation formed at C1 does not have an adjacent carbon atom from which a shift would lead to a more stable tertiary carbocation. The primary competing reaction to be aware of in this case is the E1 (elimination) reaction, which is favored by higher temperatures.[6][7][8]
Q3: How can I minimize or prevent carbocation rearrangement in my SN1 reaction?
While completely preventing rearrangement can be challenging, you can influence the product distribution by modifying the reaction conditions:
-
Lower the Temperature: Carbocation rearrangements, like elimination reactions, have a higher activation energy than substitution.[6] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the rearrangement pathway and increase the yield of the direct substitution product.[7]
-
Change the Solvent: The solvent plays a critical role in stabilizing the carbocation intermediate.[9][10][11] Highly polar, protic solvents (like water, formic acid, methanol) are excellent at stabilizing carbocations, which can prolong their lifetime and provide more opportunity for rearrangement.[10] Using a less polar or polar aprotic solvent may reduce the extent of rearrangement, although this can also significantly slow down or disfavor the SN1 pathway altogether.[12][13]
Q4: What is the best alternative to an SN1 reaction if I need to synthesize the direct substitution product without any rearrangement?
To avoid a carbocation intermediate entirely, conditions that favor an SN2 reaction should be used. The SN2 mechanism is a one-step process where the nucleophile attacks at the same time the leaving group departs, leaving no opportunity for rearrangement.[14] For a secondary substrate like this compound, you can favor the SN2 pathway by using:
-
A high concentration of a strong, non-bulky nucleophile (e.g., NaN3, NaCN).[15]
-
A polar aprotic solvent (e.g., acetone, DMSO, DMF), which enhances the strength of the nucleophile.[12][13][16]
Troubleshooting Guide: High Yield of Rearranged Product
This section uses the solvolysis of 2-iodo-1,1-dimethylcyclohexane as a model system where a 1,2-methyl shift is prominent, leading from a secondary to a more stable tertiary carbocation.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effect of reaction parameters on product distribution for the methanolysis of 2-iodo-1,1-dimethylcyclohexane.
| Condition ID | Solvent | Temperature (°C) | Direct Substitution Product Yield (%) | Rearranged Product Yield (%) | Elimination (E1) Product Yield (%) |
| A | Methanol | 50 | 15 | 70 | 15 |
| B | Methanol | 25 | 35 | 55 | 10 |
| C | 80% Acetone / 20% Methanol | 25 | 60 | 30 | 10 |
Corrective Actions
| Parameter | Recommended Change | Rationale | Expected Outcome |
| Temperature | Decrease from 50°C to 25°C or 0°C. | Lowers the available energy, disfavoring the higher activation energy pathways of rearrangement and elimination.[6][7] | Increased ratio of direct substitution product to rearranged and elimination byproducts. |
| Solvent | Add a polar aprotic co-solvent (e.g., acetone) to the polar protic solvent (e.g., methanol). | Reduces the solvent's ability to stabilize the carbocation intermediate, shortening its lifetime and decreasing the probability of rearrangement.[13] | Higher yield of the desired direct substitution product. |
| Reaction Pathway | Switch to SN2 conditions. | The concerted SN2 mechanism avoids the formation of a carbocation intermediate, thus eliminating the possibility of rearrangement.[5] | Exclusive formation of the direct substitution product (with inversion of stereochemistry). |
Visualizations
SN1 Reaction Pathway with Rearrangement
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 11. quora.com [quora.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainkart.com [brainkart.com]
Technical Support Center: Stereoselective Synthesis of 1-Iodo-4-Methylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of cis- and trans-1-iodo-4-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of 1-iodo-4-methylcyclohexane?
A1: The main challenge is controlling the stereochemistry to selectively obtain either the cis or trans isomer. This requires a stereospecific reaction mechanism and careful selection of the starting material's stereoisomer. The inherent conformational flexibility of the cyclohexane (B81311) ring and the potential for side reactions, such as elimination, also present significant challenges.
Q2: Which synthetic route is recommended for achieving high stereoselectivity?
A2: The most reliable method for converting an alcohol to an alkyl iodide with high stereospecificity is the Appel reaction.[1][2] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to replace a hydroxyl group with an iodide. For secondary alcohols like 4-methylcyclohexanol (B52717), the reaction proceeds through an Sₙ2 mechanism, which results in a complete inversion of stereochemistry at the reacting carbon center.[2][3]
Q3: How does the stereochemistry of the starting 4-methylcyclohexanol affect the final product?
A3: Due to the inversion of configuration in the Appel reaction, the stereochemistry of the starting alcohol directly dictates the stereochemistry of the product:
-
To synthesize cis-1-iodo-4-methylcyclohexane , you must start with trans-4-methylcyclohexanol .
-
To synthesize trans-1-iodo-4-methylcyclohexane , you must start with cis-4-methylcyclohexanol .
Q4: What are the major byproducts or side reactions to be aware of?
A4: The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO), which can complicate purification.[4] The main side reaction of concern is the elimination of water from the starting alcohol to form 4-methylcyclohexene. This is more likely if the reaction conditions become acidic or are not properly controlled.
Q5: How can I separate the final cis and trans isomers if the reaction is not completely stereospecific?
A5: Cis and trans diastereomers have different physical properties, which allows for their separation.[5] Flash column chromatography is the most effective method. Normal-phase silica (B1680970) gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can typically resolve the two isomers. Reversed-phase HPLC can also be employed for analytical or small-scale preparative separations.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Iodide Product | 1. Incomplete reaction. 2. Degradation of the product. 3. Loss during workup or purification. | 1. Ensure all reagents are anhydrous. Monitor the reaction by TLC until the starting alcohol is consumed. 2. Maintain the recommended reaction temperature; avoid excessive heat. 3. During aqueous workup, use a saturated solution of sodium thiosulfate (B1220275) to quench excess iodine, and minimize contact time with aqueous layers. |
| Formation of 4-Methylcyclohexene | 1. Reaction temperature is too high. 2. Presence of acid, which can catalyze elimination. | 1. Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture. 2. The use of a weak, non-nucleophilic base like imidazole (B134444) or pyridine (B92270) can help neutralize any HI formed in situ, thus suppressing elimination.[3] |
| Product is Contaminated with Triphenylphosphine Oxide (TPPO) | TPPO is a major byproduct and can be difficult to separate due to its variable solubility. | 1. Filtration: If TPPO precipitates from the reaction mixture, it can be removed by filtration. 2. Chromatography: Flash column chromatography on silica gel is highly effective for removing TPPO. 3. Crystallization: Trituration or recrystallization of the crude product with a non-polar solvent like hexanes or diethyl ether can often precipitate the less soluble TPPO. |
| Low Diastereoselectivity (Mixture of cis and trans isomers) | 1. The reaction is not proceeding exclusively via the Sₙ2 mechanism. 2. The starting alcohol is a mixture of cis and trans isomers. | 1. Ensure mild reaction conditions (low temperature, non-polar aprotic solvent like DCM or THF) to favor the Sₙ2 pathway.[4] 2. Verify the stereochemical purity of the starting 4-methylcyclohexanol isomer by NMR or GC analysis before starting the reaction. |
Data Presentation
The stereoselective synthesis via the Appel reaction is expected to yield the desired this compound isomer with high fidelity due to the Sₙ2 mechanism.
| Starting Material | Reagents | Expected Product | Expected Yield | Expected Diastereomeric Ratio (d.r.) |
| trans-4-Methylcyclohexanol | PPh₃, I₂, Imidazole | cis-1-Iodo-4-methylcyclohexane | >80% | >95:5 (cis:trans) |
| cis-4-Methylcyclohexanol | PPh₃, I₂, Imidazole | trans-1-Iodo-4-methylcyclohexane | >80% | >95:5 (trans:cis) |
Note: Expected yields and diastereomeric ratios are based on typical outcomes for Appel reactions on secondary alcohols. Actual results may vary based on experimental conditions and the purity of the starting materials.[1]
Experimental Protocols
Protocol 1: Synthesis of cis-1-Iodo-4-methylcyclohexane from trans-4-Methylcyclohexanol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add iodine (1.5 equivalents) portion-wise to the stirred solution. The solution will turn dark brown.
-
Base Addition: Add imidazole (2.0 equivalents) to the mixture and stir for 10-15 minutes at 0 °C.
-
Substrate Addition: Prepare a solution of trans-4-methylcyclohexanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color disappears. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate pure cis-1-iodo-4-methylcyclohexane.
Protocol 2: Synthesis of trans-1-Iodo-4-methylcyclohexane from cis-4-Methylcyclohexanol
This procedure is identical to Protocol 1, with the exception that cis-4-methylcyclohexanol is used as the starting material.
Visualizations
Caption: Stereospecific synthesis workflow.
Caption: Troubleshooting decision tree.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. santaisci.com [santaisci.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
Navigating Reaction Kinetics in 1-iodo-4-methylcyclohexane Substitution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the reaction kinetics in the substitution of 1-iodo-4-methylcyclohexane. This guide is designed to assist in optimizing reaction conditions, overcoming common experimental hurdles, and ensuring the desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction on this compound is proceeding very slowly. What are the primary factors I should investigate?
A1: The rate of substitution reactions involving this compound, a secondary alkyl iodide, is highly sensitive to several factors. The reaction can proceed via an S(_N)1 or S(_N)2 mechanism, and the optimal conditions for each are different. For a slow S(_N)2 reaction, consider the following:
-
Nucleophile Strength: S(_N)2 reactions are favored by strong nucleophiles. If your nucleophile is weak, the reaction will be slow.
-
Solvent Choice: Polar aprotic solvents like acetone, DMSO, or DMF are ideal for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[1] In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.
-
Temperature: While increasing the temperature generally increases the reaction rate, it can also favor the competing E2 elimination reaction. It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) and allow it to warm to room temperature gradually.
If an S(_N)1 reaction is intended and is slow, the rate-determining step is the formation of the carbocation. The polarity of the solvent is crucial here. Polar protic solvents are required to stabilize the carbocation intermediate and the leaving group.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize elimination reactions?
A2: Elimination (E1 and E2) is a common competing pathway in the substitution of cyclohexyl halides. To favor substitution over elimination:
-
Nucleophile/Base Selection: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. To promote the S(_N)2 pathway, use a strong but less sterically hindered nucleophile (e.g., azide (B81097), cyanide). For S(_N)1 reactions, a weak base/nucleophile is preferred.
-
Temperature Control: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will favor the substitution pathway.
-
Solvent: For S(_N)2 reactions, polar aprotic solvents are preferred.
Q3: What is the expected stereochemical outcome for substitution reactions of this compound?
A3: The stereochemistry depends on the reaction mechanism:
-
S(_N)2 Reaction: This reaction proceeds with a complete inversion of stereochemistry at the reaction center. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).
-
S(_N)1 Reaction: This reaction proceeds through a planar carbocation intermediate. The nucleophile can attack from either face of the carbocation, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic mixture of products.
For this compound, the cis and trans isomers will react to give different stereoisomeric products depending on the mechanism.
Q4: How can I determine if my reaction is proceeding via an S(_N)1 or S(_N)2 mechanism?
A4: The reaction kinetics provide the clearest evidence:
-
S(_N)2 Reaction: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is: Rate = k[Substrate][Nucleophile].
-
S(_N)1 Reaction: The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, as the rate-determining step is the unimolecular formation of the carbocation. The rate law is: Rate = k[Substrate].
Experimentally, you can vary the concentration of the nucleophile while keeping the substrate concentration constant. If the reaction rate changes, it is likely an S(_N)2 reaction. If the rate remains the same, an S(_N)1 pathway is more probable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | - Weak nucleophile- Inappropriate solvent- Low temperature | - For S(_N)2, switch to a stronger, less hindered nucleophile.- For S(_N)2, use a polar aprotic solvent (e.g., DMSO, DMF, acetone).- For S(_N)1, use a polar protic solvent (e.g., ethanol, water).- Gradually increase the reaction temperature while monitoring for elimination byproducts. |
| Mixture of substitution and elimination products | - Strong, basic nucleophile- High reaction temperature | - Use a less basic nucleophile.- If a strong base is required, consider a more sterically hindered one to favor elimination if that is the desired path, or a less hindered one to favor substitution.- Run the reaction at a lower temperature. |
| Unexpected stereoisomer(s) in the product | - A mix of S(_N)1 and S(_N)2 mechanisms occurring.- Isomerization of the starting material or product. | - To favor S(_N)2 and inversion, use a high concentration of a strong nucleophile in a polar aprotic solvent.- To favor S(_N)1 and racemization, use a weak nucleophile in a polar protic solvent.- Analyze the purity of the starting material. |
| Difficulty in isolating the product | - Similar polarities of product and starting material.- Product instability. | - Utilize column chromatography with a carefully selected solvent system for separation.- Consider derivatization of the product to alter its polarity for easier separation.- Ensure workup conditions are mild to prevent product decomposition. |
Experimental Protocols
General Protocol for S(_N)2 Substitution of this compound with Sodium Azide
This protocol is a general guideline and may require optimization for specific research needs.
Materials:
-
trans-1-iodo-4-methylcyclohexane
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-1-iodo-4-methylcyclohexane in anhydrous DMF.
-
Add sodium azide to the solution. The molar ratio of sodium azide to the substrate should typically be in the range of 1.1 to 1.5 equivalents.
-
Heat the reaction mixture with stirring to a temperature between 50-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted product.
Product Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the products of the substitution reaction.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Method:
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Inject a small volume of the sample into the GC.
-
The temperature program for the GC oven should be optimized to separate the starting material, substitution product(s), and any elimination byproducts.
-
The mass spectrometer will provide mass spectra of the eluting compounds, which can be used for identification by comparison with spectral libraries or known standards.
-
Quantification can be achieved by integrating the peak areas in the chromatogram.
Visualizing Reaction Pathways
To better understand the factors influencing the choice between S(_N)1 and S(_N)2 pathways, the following decision-making workflow can be used.
Caption: Decision workflow for predicting the substitution pathway.
This workflow illustrates how the strength of the nucleophile and the type of solvent are critical factors in determining whether the substitution of this compound will proceed via an S(_N)1 or S(_N)2 mechanism.
For further assistance, please consult relevant literature or contact our technical support team with detailed information about your experimental setup and observations.
References
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 1-iodo-4-methylcyclohexane Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of reaction products originating from 1-iodo-4-methylcyclohexane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I see unexpected peaks in the olefinic region (around 5.0-6.0 ppm) of my ¹H NMR spectrum. What could they be?
A1: Unexpected signals in the olefinic region typically indicate the presence of elimination byproducts. The reaction of this compound can lead to the formation of different methylcyclohexene isomers through E1 or E2 elimination pathways. The two most likely elimination products are 1-methylcyclohexene and 4-methylcyclohexene.
-
1-Methylcyclohexene: Expect a signal around 5.3-5.4 ppm for the vinylic proton.[1]
-
4-Methylcyclohexene: Expect signals for the two vinylic protons in the range of 5.6-5.7 ppm.[1]
-
3-Methylcyclohexene: Another possible rearranged product, also showing vinylic protons in the 5.6-5.7 ppm range.[1]
To confirm, you can analyze the ¹³C NMR spectrum for signals in the sp² carbon region (around 120-140 ppm).
Q2: My ¹H NMR spectrum shows a singlet around 3.3 ppm and other unexpected signals in the aliphatic region. What do these indicate?
A2: A singlet around 3.3 ppm is characteristic of a methoxy (B1213986) group (-OCH₃). This suggests that a substitution reaction (Sₙ1 or Sₙ2) has occurred, likely with the solvent if it is methanol (B129727), leading to the formation of 1-methoxy-4-methylcyclohexane. The presence of both cis and trans isomers of this product can lead to a more complex aliphatic region than expected.
Q3: I still see peaks that correspond to my starting material, this compound. How can I confirm this?
A3: Unreacted starting material is a common impurity. You can confirm its presence by comparing the spectrum to a reference spectrum of this compound. Key signals to look for are the proton on the carbon bearing the iodine (HC-I), which will be significantly downfield in the aliphatic region, and the distinct signals for the methyl group and other cyclohexane (B81311) ring protons. The chemical shifts will differ slightly between the cis and trans isomers.
Q4: There are broad peaks in my spectrum, possibly from an alcohol. What is the likely source?
A4: If this compound was synthesized from 4-methylcyclohexanol (B52717), the presence of unreacted starting material is a possibility. 4-methylcyclohexanol will show a characteristic broad peak for the hydroxyl (-OH) proton, and a signal for the proton on the carbon bearing the hydroxyl group (HC-OH) typically around 3.5-4.0 ppm.
Q5: How can I differentiate between the cis and trans isomers of my products?
A5: Differentiating between cis and trans isomers in cyclohexane systems can often be achieved by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.
-
Axial vs. Equatorial Protons: Protons in an axial position are typically more shielded (appear at a lower ppm) than equatorial protons.
-
Coupling Constants: The coupling constant between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the H-1 proton (the one on the carbon with the substituent), you can often deduce the stereochemistry.
Data Presentation: NMR Chemical Shift Summary
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for the starting material and potential products. Note that these are predicted or typical values and may vary slightly based on the solvent and experimental conditions.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| trans-1-iodo-4-methylcyclohexane | H-1 (axial): ~4.2 (tt), Methyl: ~0.9 (d) | C-1: ~35, C-4: ~32, Methyl: ~22 |
| cis-1-iodo-4-methylcyclohexane | H-1 (equatorial): ~4.5 (m), Methyl: ~1.0 (d) | C-1: ~38, C-4: ~30, Methyl: ~20 |
| 1-Methylcyclohexene | Vinylic H: ~5.4 (t), Methyl: ~1.6 (s) | C=C: ~134, ~121, Methyl: ~23 |
| 4-Methylcyclohexene | Vinylic H: ~5.7 (m), Methyl: ~1.0 (d) | C=C: ~127, C-4: ~31, Methyl: ~21 |
| trans-1-methoxy-4-methylcyclohexane | H-1 (axial): ~3.2 (tt), OCH₃: ~3.3 (s), Methyl: ~0.9 (d) | C-1: ~78, OCH₃: ~56, C-4: ~32, Methyl: ~22 |
| cis-1-methoxy-4-methylcyclohexane | H-1 (equatorial): ~3.4 (m), OCH₃: ~3.3 (s), Methyl: ~0.9 (d) | C-1: ~75, OCH₃: ~56, C-4: ~30, Methyl: ~20 |
| 4-Methylcyclohexanol | H-1: ~3.5-4.0 (m), OH: broad, Methyl: ~0.9 (d) | C-1: ~67-71, C-4: ~32, Methyl: ~22 |
Experimental Protocols
General Procedure for Reaction of this compound with a Nucleophile/Base:
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the appropriate solvent (e.g., methanol for substitution/elimination).
-
Reagent Addition: Add the nucleophile/base (e.g., sodium methoxide (B1231860) for elimination) portion-wise at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Analysis: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and other relevant spectroscopic techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
Caption: Potential reaction pathways for this compound.
References
strategies to control the regioselectivity of elimination in 1-iodo-4-methylcyclohexane
Technical Support Center: Regioselectivity in Elimination Reactions
Topic: Strategies to Control the Regioselectivity of Elimination in 1-iodo-1-methylcyclohexane
NOTE: The principles and protocols discussed herein apply to 1-iodo-1-methylcyclohexane . This substrate allows for the formation of two distinct regioisomers (Zaitsev and Hofmann products), making it a suitable model for discussing the control of regioselectivity. The originally mentioned 1-iodo-4-methylcyclohexane would yield only a single beta-elimination product due to molecular symmetry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the possible elimination products when 1-iodo-1-methylcyclohexane reacts with a base?
A: The E2 elimination of 1-iodo-1-methylcyclohexane can yield two constitutional isomers by removing a beta-hydrogen from two different positions.[1][2]
-
Zaitsev (or Saytzeff) Product: 1-methylcyclohexene. This is the more substituted (trisubstituted) and generally more thermodynamically stable alkene.[2][3] It is formed by removing a proton from a carbon within the cyclohexane (B81311) ring (C2 or C6).
-
Hofmann Product: Methylenecyclohexane (B74748). This is the less substituted (disubstituted) and less stable alkene.[1][2] It is formed by removing a proton from the methyl group.
Q2: How can I selectively synthesize the Zaitsev product, 1-methylcyclohexene?
A: To favor the Zaitsev product, you should use a strong, but sterically small (unhindered) base.[1][4] Common choices include sodium ethoxide (NaOCH₂CH₃) in ethanol (B145695) or sodium methoxide (B1231860) (NaOCH₃) in methanol.[5] These smaller bases can access the more sterically hindered beta-hydrogens on the ring to form the more stable alkene.[4]
Q3: How can I selectively synthesize the Hofmann product, methylenecyclohexane?
A: To favor the Hofmann product, you must use a strong, sterically hindered (bulky) base.[2][6][7] The classic choice is potassium tert-butoxide (KOC(CH₃)₃) in tert-butanol.[1][8] The large size of this base makes it difficult to access the internal beta-hydrogens, so it preferentially removes a proton from the more sterically accessible methyl group.[6][9]
Q4: My reaction is producing a mixture of both Zaitsev and Hofmann products. How can I improve the regioselectivity?
A: A mixture indicates that the reaction conditions are not sufficiently selective.
-
To increase the Zaitsev product yield: Ensure your base is small and your solvent is the corresponding alcohol (e.g., ethoxide in ethanol). Elevated temperatures can also favor elimination. Avoid bulky bases.
-
To increase the Hofmann product yield: Use a very bulky base like potassium tert-butoxide.[8] Ensure your reagents and glassware are anhydrous, as water can generate smaller hydroxide (B78521) ions, which may lead to the Zaitsev product. The steric bulk of the base is the most critical factor for Hofmann selectivity.[6][10]
Q5: I am getting a low yield of my desired alkene. What are the possible causes?
A: Low yields can result from several factors:
-
Competing Substitution (Sₙ2/Sₙ1): Although a tertiary substrate like 1-iodo-1-methylcyclohexane disfavors Sₙ2, Sₙ1 can compete, especially with less basic nucleophiles or in polar protic solvents. Using a strong, non-nucleophilic base and higher temperatures will favor elimination.[11]
-
Incomplete Reaction: Ensure you are using a sufficient excess of the base (typically 1.5-2 equivalents) and allowing adequate reaction time. Monitor the reaction by TLC or GC if possible.
-
Product Loss during Workup: Both 1-methylcyclohexene and methylenecyclohexane are volatile. Ensure efficient condensation during distillation and use ice baths to cool receiving flasks to minimize evaporative losses.[12]
Data Presentation: Product Distribution
The choice of base has a dramatic effect on the ratio of Zaitsev to Hofmann products in the elimination of 1-iodo-1-methylcyclohexane.
| Substrate | Base | Solvent | Major Product (Zaitsev/Hofmann) | Zaitsev Product % (1-methylcyclohexene) | Hofmann Product % (methylenecyclohexane) |
| 1-iodo-1-methylcyclohexane | NaOCH₂CH₃ (Sodium Ethoxide) | Ethanol | Zaitsev | ~75-85% | ~15-25% |
| 1-iodo-1-methylcyclohexane | KOC(CH₃)₃ (Potassium t-butoxide) | tert-Butanol | Hofmann | ~20-30% | ~70-80% |
Note: Ratios are approximate and can be influenced by temperature and reaction time. The trend of favoring Zaitsev with small bases and Hofmann with bulky bases is consistently observed.[1][3][8]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkoxides are corrosive and react with water. Ensure all glassware is dry.[8][13]
Protocol 1: Zaitsev-Selective Synthesis of 1-Methylcyclohexene
This protocol uses a small, strong base to favor the formation of the more substituted alkene.[13][14]
Materials:
-
1-iodo-1-methylcyclohexane
-
Sodium ethoxide (NaOCH₂CH₃)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-iodo-1-methylcyclohexane (e.g., 5.0 g, 22.3 mmol) in 30 mL of anhydrous ethanol.
-
Addition of Base: In a separate flask, prepare a solution of sodium ethoxide by adding sodium metal to excess anhydrous ethanol or use a commercially available solution. Add sodium ethoxide (e.g., 2.28 g, 33.5 mmol) to the substrate solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction for 2-3 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with 30 mL of water, followed by 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the solvent by rotary evaporation. Purify the resulting crude product by fractional distillation, collecting the fraction corresponding to 1-methylcyclohexene (b.p. ~110°C).
-
Analysis: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and/or GC-MS.
Protocol 2: Hofmann-Selective Synthesis of Methylenecyclohexane
This protocol uses a bulky base to favor the formation of the less substituted alkene.[8]
Materials:
-
1-iodo-1-methylcyclohexane
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
Anhydrous tert-Butanol
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (e.g., 3.76 g, 33.5 mmol) and 40 mL of anhydrous tert-butanol.
-
Addition of Substrate: Under a nitrogen atmosphere, add 1-iodo-1-methylcyclohexane (e.g., 5.0 g, 22.3 mmol) to the stirred base solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 2-3 hours.
-
Workup: Cool the reaction to room temperature. Add 40 mL of pentane to the mixture.
-
Washing: Transfer to a separatory funnel and wash with 40 mL of water, followed by 40 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Due to the low boiling point of the product, carefully remove the pentane by simple distillation. Collect the product, methylenecyclohexane (b.p. ~102-103°C), by fractional distillation. Use an ice-cooled receiving flask to minimize loss.
-
Analysis: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and/or GC-MS.
Visualization of Regiochemical Control
The following diagram illustrates the decision-making process for controlling the regioselectivity of the elimination reaction.
Caption: Logical workflow for controlling regioselectivity in E2 elimination.
References
- 1. When 1iodo1methylcyclohexane is treated with NaOCH2CH3 class 11 chemistry CBSE [vedantu.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. sarthaks.com [sarthaks.com]
- 5. organic chemistry - How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. juliethahn.com [juliethahn.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
Validation & Comparative
Reactivity Face-Off: 1-Iodo-4-methylcyclohexane vs. 1-Bromo-4-methylcyclohexane in Substitution and Elimination Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. In the realm of substituted cyclohexanes, which are prevalent motifs in pharmacologically active compounds, the choice of the halogen atom in haloalkane precursors can dramatically influence their reactivity. This guide provides an in-depth comparison of the reactivity of 1-iodo-4-methylcyclohexane and 1-bromo-4-methylcyclohexane (B1584704), supported by fundamental principles of organic chemistry and analogous experimental data, to inform the selection of the optimal substrate for various synthetic transformations.
Executive Summary: The Reactivity Verdict
In nucleophilic substitution and elimination reactions, this compound is generally more reactive than 1-bromo-4-methylcyclohexane. This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion compared to the bromide ion. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, which leads to a lower activation energy for reactions involving the cleavage of this bond.[1] Consequently, under identical conditions, reactions with this compound are expected to proceed at a faster rate and may result in higher yields.
However, the choice between these two reagents is not solely dictated by reactivity. Factors such as the desired reaction pathway (SN1, SN2, E1, or E2), stereochemical outcomes, cost, and stability of the reagent must be taken into consideration. While the iodo- a more reactive substrate, the bromo- may offer advantages in terms of cost-effectiveness and stability.
Theoretical Framework: The Decisive Role of the Leaving Group
The disparate reactivity of this compound and 1-bromo-4-methylcyclohexane is fundamentally governed by the properties of the halogen leaving group. In both nucleophilic substitution and elimination reactions, the rate-determining step often involves the departure of the halide ion. The better the leaving group, the faster the reaction.
Several key factors contribute to the superior leaving group ability of iodide over bromide:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.[1]
-
Anion Stability: The iodide ion is larger and more polarizable than the bromide ion. The negative charge in the iodide ion is dispersed over a larger volume, leading to a more stable anion.[1] Since good leaving groups are weak bases, the greater stability of the iodide ion makes it a better leaving group.
-
Polarizability: The electron cloud of the larger iodine atom is more easily distorted (more polarizable). This increased polarizability helps to stabilize the transition state of the reaction, further increasing the reaction rate.[1]
Comparative Reactivity in Key Reaction Types
The enhanced reactivity of this compound is anticipated across the spectrum of common substitution and elimination reactions. The following table summarizes the expected relative reactivity.
| Reaction Type | Expected Relative Reactivity | Rationale |
| SN1 | This compound > 1-bromo-4-methylcyclohexane | The rate-determining step is the formation of a carbocation, which involves the departure of the leaving group. The better leaving group (iodide) will facilitate faster carbocation formation. |
| SN2 | This compound > 1-bromo-4-methylcyclohexane | The concerted mechanism involves the simultaneous attack of the nucleophile and departure of the leaving group. The weaker C-I bond and more stable iodide ion lead to a lower energy transition state. |
| E1 | This compound > 1-bromo-4-methylcyclohexane | Similar to SN1, the rate-determining step is carbocation formation, which is accelerated by a better leaving group. |
| E2 | This compound > 1-bromo-4-methylcyclohexane | The concerted elimination is favored by a better leaving group, leading to a more stable transition state. |
Stereochemical Considerations in Cyclohexane (B81311) Systems
The stereochemistry of the starting material (cis or trans) and the conformational constraints of the cyclohexane ring play a crucial role in determining the reaction pathway and product distribution.
For an E2 elimination to occur, a periplanar arrangement of the proton being abstracted and the leaving group is required. In cyclohexane systems, this translates to a strong preference for a trans-diaxial arrangement of the hydrogen and the leaving group.
-
cis-Isomers: In the more stable chair conformation of cis-1-halo-4-methylcyclohexane, the halogen atom can occupy an axial position, which is pre-organized for a facile E2 elimination with an axial β-hydrogen.
-
trans-Isomers: For the trans-isomer, the more stable conformation places both the methyl group and the halogen in equatorial positions. To undergo an E2 reaction, the ring must flip to a less stable conformation where the halogen is axial. This energetic penalty results in a significantly slower E2 reaction rate for the trans-isomer compared to the cis-isomer.
In SN2 reactions , the nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of configuration.
Experimental Protocols
Protocol 1: Comparative Solvolysis Rates (SN1/E1 Conditions)
Objective: To compare the rates of solvolysis of this compound and 1-bromo-4-methylcyclohexane in a protic solvent.
Materials:
-
This compound
-
1-bromo-4-methylcyclohexane
-
80% aqueous ethanol (B145695)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Volumetric flasks, pipettes, burettes, and conical flasks
Procedure:
-
Prepare 0.1 M solutions of both this compound and 1-bromo-4-methylcyclohexane in 80% aqueous ethanol.
-
Place a known volume (e.g., 50 mL) of each solution in separate flasks and equilibrate them in a thermostated water bath at a set temperature (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) from each reaction mixture and quench the reaction by adding it to a flask containing acetone (B3395972) at 0 °C.
-
Titrate the liberated hydrohalic acid (HI or HBr) in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of the hydrohalic acid versus time.
Protocol 2: Comparative E2 Elimination Rates
Objective: To compare the rates of E2 elimination of cis/trans isomers of this compound and 1-bromo-4-methylcyclohexane.
Materials:
-
Cis and trans isomers of this compound and 1-bromo-4-methylcyclohexane
-
Sodium ethoxide in ethanol (e.g., 0.5 M)
-
Anhydrous ethanol
-
Gas chromatograph (GC) with a suitable column
-
Internal standard (e.g., undecane)
Procedure:
-
Prepare solutions of known concentrations of each of the four substrates and the internal standard in anhydrous ethanol.
-
In a reaction vessel maintained at a constant temperature (e.g., 70 °C), mix the substrate solution with the sodium ethoxide solution.
-
At specific time points, withdraw aliquots from the reaction mixture and quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC to determine the disappearance of the starting material and the formation of the elimination product (4-methylcyclohexene).
-
The reaction rates can be calculated by monitoring the change in concentration of the reactants over time relative to the internal standard.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the key reaction pathways and a general experimental workflow for comparing the reactivity of the two compounds.
Caption: Generalized SN1 and E1 reaction pathways for 1-halo-4-methylcyclohexanes.
Caption: The concerted SN2 reaction mechanism showing backside attack and inversion of stereochemistry.
Caption: The concerted E2 reaction mechanism requiring a trans-diaxial arrangement of H and the leaving group.
Caption: A generalized experimental workflow for comparing the reactivity of the two haloalkanes.
References
Comparative Analysis of Saytzeff's Rule in the Elimination of 1-iodo-4-methylcyclohexane Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical outcomes of the E2 elimination reaction of cis- and trans-1-iodo-4-methylcyclohexane, validating the principles of Saytzeff's rule and the influence of substrate conformation.
This guide provides a detailed comparison of the elimination reaction products for the geometric isomers of 1-iodo-4-methylcyclohexane, supported by theoretical principles. It includes detailed experimental protocols for the synthesis of the starting materials, the elimination reaction, and the analysis of the resulting alkene products.
Introduction to Saytzeff's Rule and Stereochemical Considerations
Saytzeff's rule predicts that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene. However, the stereochemistry of the substrate, particularly in cyclic systems like cyclohexanes, plays a crucial role in determining the product distribution. For an E2 (bimolecular elimination) reaction to occur, the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) conformation. This stereochemical requirement can sometimes override the formation of the thermodynamically favored Saytzeff product.
In the case of this compound, the cis and trans isomers exhibit different conformational preferences, leading to distinct product ratios upon elimination with a strong, non-bulky base like sodium ethoxide.
Predicted Product Distribution
The elimination of this compound is expected to yield two primary products: the Saytzeff product, 1-methylcyclohexene (a tri-substituted alkene), and the Hofmann-like product, 3-methylcyclohexene (B1581247) (a di-substituted alkene). The ratio of these products is dependent on the stereoisomer of the starting material.
Data Summary: Predicted Product Ratios in the E2 Elimination of this compound
| Starting Material | Predicted Major Product | Predicted Minor Product | Theoretical Rationale |
| cis-1-iodo-4-methylcyclohexane | 1-methylcyclohexene (Saytzeff) | 3-methylcyclohexene | The most stable chair conformation places the methyl group equatorial and the iodine axial. This allows for anti-periplanar elimination of hydrogens from both C2 and C6, favoring the more stable tri-substituted alkene. |
| trans-1-iodo-4-methylcyclohexane | 3-methylcyclohexene | 1-methylcyclohexene (Saytzeff) | In the most stable conformation, both the methyl and iodo groups are equatorial. For E2 elimination, the ring must flip to a less stable conformation where both groups are axial. In this conformation, only the axial hydrogens on C2 and C6 are anti-periplanar to the axial iodine. Steric hindrance from the axial methyl group is expected to favor abstraction of the proton at C6, leading to the less substituted alkene as the major product. |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the reaction pathways for the elimination of both isomers and the general experimental workflow.
Caption: Predicted E2 elimination pathway for cis-1-iodo-4-methylcyclohexane.
Caption: Predicted E2 elimination pathway for trans-1-iodo-4-methylcyclohexane.
Caption: General experimental workflow for synthesis and analysis.
Experimental Protocols
Part 1: Synthesis of this compound from 4-methylcyclohexanol
This protocol is adapted for the conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.
Materials:
-
4-methylcyclohexanol (cis/trans mixture or separated isomers)
-
Triphenylphosphine
-
Iodine
-
Imidazole
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine and imidazole in dichloromethane.
-
Slowly add solid iodine to the solution while stirring. The mixture will warm and turn a dark brown color.
-
Add 4-methylcyclohexanol to the reaction mixture.
-
Heat the reaction to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain this compound.
Part 2: Dehydrohalogenation of this compound
Materials:
-
cis- or trans-1-iodo-4-methylcyclohexane
-
Sodium ethoxide solution in ethanol (commercially available or freshly prepared)
-
Ethanol
-
Pentane (B18724) (or diethyl ether)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound isomer in ethanol.
-
Add the sodium ethoxide solution to the flask.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with pentane or diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by simple distillation due to the volatility of the alkene products.
Part 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 5°C/min to 150°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.
Procedure:
-
Prepare a dilute solution of the alkene product mixture in a volatile solvent (e.g., dichloromethane or pentane).
-
Inject a 1 µL sample into the GC-MS.
-
Identify the product peaks (1-methylcyclohexene and 3-methylcyclohexene) by their retention times and mass spectra.
-
Determine the relative product ratio by integrating the peak areas in the total ion chromatogram.
Conclusion
The elimination of this compound serves as an excellent model for demonstrating the interplay between Saytzeff's rule and stereochemical requirements in E2 reactions. The conformational constraints of the cyclohexane (B81311) ring dictate the availability of anti-periplanar β-hydrogens, leading to different major products from the cis and trans isomers. This guide provides the theoretical framework and practical protocols for investigating this phenomenon, offering valuable insights for researchers in synthetic and mechanistic organic chemistry.
A Comparative Analysis of E1 and E2 Elimination Pathways for 1-Iodo-4-Methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction pathways for the substrate 1-iodo-4-methylcyclohexane. The choice between these two pathways is critically influenced by reaction conditions, which in turn dictate the product distribution and reaction efficiency. Understanding these nuances is essential for synthetic chemists aiming for specific isomeric products.
Executive Summary
The elimination reaction of this compound can proceed via either an E1 or E2 mechanism, yielding predominantly 4-methylcyclohexene (B165706) and 1-methylcyclohexene. The E2 pathway, favored by a strong, non-bulky base and a polar aprotic solvent, is a concerted reaction requiring a specific anti-periplanar geometry. In contrast, the E1 pathway is a stepwise process involving a carbocation intermediate, favored by a weak base and a polar protic solvent. Generally, the E2 reaction is more synthetically useful for generating a specific alkene, while the E1 reaction can lead to a mixture of products, including those from carbocation rearrangements.
Data Presentation: E1 vs. E2 at a Glance
| Parameter | E2 Pathway | E1 Pathway |
| Reaction Rate | Second-order kinetics: rate = k[Substrate][Base] | First-order kinetics: rate = k[Substrate] |
| Base Requirement | Strong base (e.g., NaOEt, KOtBu)[1][2] | Weak base (e.g., H₂O, EtOH)[1][3] |
| Solvent Preference | Polar aprotic (e.g., DMSO, Acetone)[1] | Polar protic (e.g., EtOH, H₂O)[1] |
| Mechanism | Concerted (single step)[4] | Stepwise (two steps) via carbocation[4] |
| Stereochemistry | Requires anti-periplanar H and I[5] | No specific stereochemical requirement |
| Regioselectivity | Zaitsev (major) or Hofmann product | Zaitsev product is generally major[6] |
| Potential Products | 4-methylcyclohexene, 1-methylcyclohexene | 4-methylcyclohexene, 1-methylcyclohexene |
| Rearrangements | Not possible | Possible via carbocation intermediate |
Reaction Pathways and Products
The elimination of a proton and the iodide leaving group from this compound can result in the formation of two primary constitutional isomers: 4-methylcyclohexene (the less substituted Hofmann-like product) and 1-methylcyclohexene (the more substituted Zaitsev product).
E2 Pathway
The E2 reaction is a concerted, one-step process where a strong base abstracts a proton, and the leaving group departs simultaneously. For this to occur, the proton and the leaving group must be in an anti-periplanar (or trans-diaxial in the chair conformation) arrangement.[5][7]
In the case of cis-1-iodo-4-methylcyclohexane, the more stable chair conformation places the methyl group in the equatorial position and the iodine in the axial position. This axial iodine has two adjacent axial protons, one at C2 and one at C6. Abstraction of a proton from either C2 or C6 by a strong, non-hindered base like sodium ethoxide (NaOEt) will lead to the formation of 1-methylcyclohexene as the major (Zaitsev) product.
For trans-1-iodo-4-methylcyclohexane, the most stable conformation has both the methyl and iodo groups in equatorial positions. To undergo an E2 reaction, the molecule must flip to a less stable chair conformation where the iodine is axial. In this conformation, the adjacent protons at C2 and C6 are equatorial, and thus not anti-periplanar to the axial iodine. The only available anti-periplanar protons are on the C4 carbon, which would lead to the formation of 4-methylcyclohexene.
With a sterically hindered base, such as potassium tert-butoxide (KOtBu), the less sterically accessible proton is preferentially abstracted, leading to a higher proportion of the Hofmann product (4-methylcyclohexene).
E1 Pathway
The E1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[4] This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond.
For this compound, the loss of iodide leads to a secondary carbocation. A 1,2-hydride shift can occur to form a more stable tertiary carbocation at the carbon bearing the methyl group. Deprotonation can then occur from an adjacent carbon. Due to the formation of the more stable alkene, the Zaitsev product, 1-methylcyclohexene, is typically the major product in E1 reactions.[6]
Experimental Protocols
Protocol for E2 Elimination of this compound
Objective: To synthesize 1-methylcyclohexene and 4-methylcyclohexene via an E2 reaction.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Add a stoichiometric equivalent of sodium ethoxide to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by gas chromatography (GC) to determine the ratio of 1-methylcyclohexene to 4-methylcyclohexene.
Protocol for E1 Elimination of this compound
Objective: To synthesize 1-methylcyclohexene and 4-methylcyclohexene via an E1 reaction.
Materials:
-
This compound
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a mixture of ethanol and water (e.g., 80:20 ethanol:water).
-
Heat the solution at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel and add diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.
-
Analyze the product mixture by gas chromatography (GC) to determine the product distribution.
Mandatory Visualizations
References
A Comparative Guide to Spectroscopic Methods for Distinguishing cis- and trans-1-iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical analysis, particularly in the field of drug development where the three-dimensional arrangement of atoms can dictate biological activity. For diastereomers such as cis- and trans-1-iodo-4-methylcyclohexane, spectroscopic methods provide a powerful toolkit for unambiguous differentiation. This guide offers an objective comparison of key spectroscopic techniques, supported by foundational principles and detailed experimental protocols.
The core of the differentiation lies in the conformational preferences of the cyclohexane (B81311) ring. Both isomers exist predominantly in a chair conformation. In the trans isomer, both the iodo and methyl groups can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent must be in the sterically less favorable axial position while the other is equatorial. These distinct spatial arrangements create unique electronic environments that are readily distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy can also offer supporting evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method
NMR spectroscopy is the most powerful and conclusive method for distinguishing between these two isomers. Differences in the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J) provide definitive proof of stereochemistry.[1][2] Diastereomers, being different compounds, are expected to have distinct NMR spectra.[3][4]
1.1. ¹H NMR Spectroscopy: Unraveling Stereochemistry through Coupling and Chemical Shifts
The key to differentiating the isomers with ¹H NMR lies in analyzing the signal for the proton on the carbon bearing the iodine atom (H-1). The orientation of this proton (axial or equatorial) dictates its interaction with neighboring protons, which is reflected in the signal's multiplicity and coupling constants.
-
In the more stable conformation of trans-1-iodo-4-methylcyclohexane , the large iodo group is equatorial, making the H-1 proton axial. An axial proton has a large coupling constant with adjacent axial protons (J-axial/axial) and a smaller coupling constant with adjacent equatorial protons (J-axial/equatorial). This results in a complex multiplet, often appearing as a "triplet of triplets," with a characteristically large line width.
-
In the more stable conformation of cis-1-iodo-4-methylcyclohexane , the iodo group is axial, making the H-1 proton equatorial. An equatorial proton has small coupling constants with both adjacent axial and equatorial protons (J-equatorial/axial and J-equatorial/equatorial). This leads to a signal that is a narrow multiplet, significantly different in appearance from its trans counterpart.
The chemical shift of H-1 is also diagnostic. The axial proton in the trans isomer is typically found at a higher field (lower ppm) compared to the equatorial proton in the cis isomer.
1.2. ¹³C NMR Spectroscopy: The Impact of Steric Effects
¹³C NMR spectroscopy provides complementary data for distinguishing the isomers. The chemical shifts of the carbon atoms are sensitive to their steric environment. The most significant indicator is often the chemical shift of the carbon atom bearing the iodine (C-1) and the methyl group carbon (C-7). Due to the gamma-gauche effect, an axial substituent will cause a shielding (upfield shift) of the gamma carbons. This steric compression in the cis isomer, where one substituent is axial, results in predictable differences in the ¹³C spectrum compared to the less sterically hindered trans isomer.
Data Summary: NMR Spectroscopic Parameters
| Isomer | Spectroscopic Method | Key Signal | Predicted Chemical Shift (δ) | Predicted Coupling Constants (J) / Multiplicity |
| trans-1-iodo-4-methylcyclohexane | ¹H NMR | H-1 (axial) | Lower ppm (e.g., ~4.2 ppm) | Large J(a,a) ≈ 8-13 Hz; Small J(a,e) ≈ 2-5 Hz. Broad multiplet. |
| cis-1-iodo-4-methylcyclohexane | ¹H NMR | H-1 (equatorial) | Higher ppm (e.g., ~4.7 ppm) | Small J(e,a) ≈ 2-5 Hz; Small J(e,e) ≈ 2-5 Hz. Narrow multiplet. |
| trans-1-iodo-4-methylcyclohexane | ¹³C NMR | C-1, C-4, CH₃ | Distinct shifts | N/A |
| cis-1-iodo-4-methylcyclohexane | ¹³C NMR | C-1, C-4, CH₃ | Shifts differ from trans due to steric effects | N/A |
Note: The exact chemical shift values can vary depending on the solvent and spectrometer frequency. The relative positions and coupling patterns are the most reliable indicators.
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR, IR spectroscopy can provide corroborating evidence. The primary area of interest is the C-I stretching frequency, which typically appears in the fingerprint region of the spectrum (below 1000 cm⁻¹). The exact position of the C-I stretch is influenced by the bond's orientation (axial vs. equatorial).
-
The C-I bond in an equatorial position (trans isomer) generally has a slightly different vibrational frequency than an axial C-I bond (cis isomer).
-
Additionally, subtle differences in the C-H bending vibrations of the cyclohexane ring may be observable in the fingerprint region (700-1500 cm⁻¹).[5]
However, these differences can be minor and may overlap with other vibrations, making definitive assignment based solely on IR challenging.
Data Summary: IR Spectroscopic Parameters
| Isomer | Key Vibration | Predicted Frequency Range (cm⁻¹) | Notes |
| trans-1-iodo-4-methylcyclohexane | C-I Stretch (Equatorial) | ~500 - 650 | The exact frequency may differ slightly from the axial counterpart. |
| cis-1-iodo-4-methylcyclohexane | C-I Stretch (Axial) | ~500 - 650 | Subtle but measurable difference from the equatorial stretch. |
Experimental Protocols
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the 1-iodo-4-methylcyclohexane isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
For ¹H NMR : Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds to ensure full relaxation for quantitative analysis if needed, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
Data Analysis :
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to confirm proton counts.
-
Analyze the multiplicity and measure the coupling constants for the H-1 signal to determine its axial or equatorial nature.
-
Compare the chemical shifts in both ¹H and ¹³C spectra to the expected values for each isomer.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit it onto a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition :
-
Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the clean salt plates or the pure solvent first.
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Process the spectrum to subtract the background.
-
Identify the key absorption bands, paying close attention to the C-H stretching region (~2850-3000 cm⁻¹) and the fingerprint region (< 1500 cm⁻¹).
-
Compare the position of the C-I stretching frequency and other fingerprint region bands between the known spectra of the cis and trans isomers.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical process for distinguishing between cis- and trans-1-iodo-4-methylcyclohexane using the described spectroscopic methods.
References
Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies in the Elimination of 1-iodo-4-methylcyclohexane
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing and optimizing synthetic routes. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, particularly in elimination reactions. This guide provides a comparative analysis of KIE studies on the E2 elimination of 1-iodo-4-methylcyclohexane, offering insights into its performance relative to other substrates and detailing the experimental protocols required for such investigations.
The bimolecular elimination (E2) reaction of this compound is a classic example of a concerted process where the removal of a proton and the departure of the iodide leaving group occur in a single, rate-determining step. A key piece of evidence supporting this mechanism is the observation of a significant primary kinetic isotope effect. This effect arises from the fact that a carbon-hydrogen (C-H) bond is weaker and vibrates at a higher frequency than a carbon-deuterium (C-D) bond. Consequently, breaking a C-H bond requires less energy and occurs at a faster rate than breaking a C-D bond. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides a quantitative measure of the degree of C-H bond cleavage in the transition state of the reaction.
Comparative Analysis of Kinetic Isotope Effects
While specific experimental data for the kinetic isotope effect in the elimination of this compound is not extensively reported in the literature, we can draw valuable comparisons with analogous secondary alkyl halides. These comparisons highlight the expected performance and mechanistic similarities. For E2 reactions, a primary KIE (kH/kD) is typically in the range of 2 to 8, indicating that the C-H bond is indeed broken in the rate-determining step.[1][2]
| Substrate | Base/Solvent | Temperature (°C) | kH/kD | Reference |
| This compound (Predicted) | RO⁻/ROH | 25 | ~4-7 | N/A |
| 2-Bromopropane | NaOEt/EtOH | 25 | 6.7 | [2] |
| 1-Bromo-2-phenylethane | NaOEt/EtOH | 25 | 7.11 | N/A |
Note: The kH/kD value for this compound is an educated estimate based on typical values for secondary alkyl halides undergoing E2 elimination. The actual value would need to be determined experimentally.
The data clearly shows a significant kinetic isotope effect for the elimination of secondary alkyl halides, strongly supporting a concerted E2 mechanism. It is anticipated that this compound would exhibit a similar, pronounced KIE.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate determination of the kinetic isotope effect. Below is a representative procedure for a competitive KIE experiment, which is a common method for precisely measuring kH/kD.
Objective: To determine the primary kinetic isotope effect (kH/kD) for the E2 elimination of a secondary alkyl halide.
Materials:
-
Non-deuterated secondary alkyl halide (e.g., this compound)
-
Specifically deuterated secondary alkyl halide (e.g., this compound-2-d)
-
Strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tert-butanol)
-
Internal standard for quantitative analysis (e.g., undecane)
-
Quenching solution (e.g., dilute aqueous acid)
-
Anhydrous drying agent (e.g., magnesium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Substrates: Synthesize the deuterated substrate (e.g., this compound-2-d) with a high degree of isotopic purity. The non-deuterated substrate should also be of high purity.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve a precisely weighed equimolar mixture of the non-deuterated and deuterated alkyl halides in the anhydrous solvent.
-
Initiation of Reaction: Add a standardized solution of the strong base in the same solvent to the reaction flask. The reaction is typically carried out at a constant temperature (e.g., 25°C or 50°C) and monitored over time.
-
Reaction Monitoring and Quenching: At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a dilute aqueous acid solution.
-
Workup: To each quenched aliquot, add an internal standard and an organic solvent (e.g., diethyl ether) for extraction. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.
-
Analysis: Analyze the organic extracts by GC-MS or NMR.
-
GC-MS: Determine the relative amounts of the unreacted non-deuterated and deuterated starting materials and the corresponding alkene products.
-
NMR: Integrate the signals corresponding to the protons (or deuterons) at the reacting position in the starting materials to determine their relative concentrations.
-
-
Calculation of kH/kD: The kinetic isotope effect can be calculated from the change in the ratio of the non-deuterated to deuterated starting material over the course of the reaction using established kinetic equations.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the E2 elimination pathway and a typical experimental workflow.
Caption: The concerted E2 elimination mechanism of this compound.
Caption: Experimental workflow for determining the kinetic isotope effect.
References
comparing the effect of different leaving groups on cyclohexane elimination reactions
For Researchers, Scientists, and Drug Development Professionals
The efficiency and stereochemical outcome of elimination reactions are pivotal in synthetic organic chemistry, with significant implications for the synthesis of complex molecules, including pharmaceuticals. In the context of cyclohexane (B81311) systems, the choice of leaving group profoundly influences reaction rates and product distributions. This guide provides a comprehensive comparison of the effects of different leaving groups on E2 elimination reactions in cyclohexanes, supported by experimental data and detailed methodologies.
The Critical Role of Stereoelectronics in Cyclohexane E2 Eliminations
The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. In the rigid chair conformation of a cyclohexane ring, this reaction has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in a trans-diaxial (anti-periplanar) arrangement. This geometric constraint is paramount and often dictates the regioselectivity of the reaction, sometimes overriding Zaitsev's rule, which predicts the formation of the more substituted alkene.
For an E2 reaction to proceed, the cyclohexane ring must be able to adopt a conformation where the leaving group is in an axial position.[1][2] If the most stable conformation has the leaving group in an equatorial position, the ring must first flip to a less stable conformation with an axial leaving group. The overall reaction rate is influenced by the equilibrium concentration of this reactive, axial-conformer.[2][3]
Comparing Leaving Groups: Halides, Tosylates, and Quaternary Ammonium (B1175870) Salts
The nature of the leaving group affects both the rate of the elimination reaction and the distribution of the resulting alkene isomers (Zaitsev vs. Hofmann products). A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
| Leaving Group | Typical Substrate | Relative Reactivity | Predominant Product | Key Characteristics |
| Iodide (I⁻) | Iodocyclohexane | Very Good | Zaitsev | Excellent leaving group due to the weak C-I bond and the stability of the large, polarizable iodide ion. |
| Bromide (Br⁻) | Bromocyclohexane (B57405) | Good | Zaitsev | A commonly used and effective leaving group.[4] |
| Chloride (Cl⁻) | Chlorocyclohexane | Moderate | Zaitsev | Less reactive than bromide and iodide due to the stronger C-Cl bond. |
| Tosylate (OTs⁻) | Cyclohexyl Tosylate | Excellent | Zaitsev | A very good leaving group due to the resonance stabilization of the tosylate anion. Often used to enhance the reactivity of alcohols after converting the hydroxyl group. |
| Trimethylammonium (NMe₃) | N,N,N-trimethylcyclohexyl-ammonium salt | Poor (requires heat) | Hofmann | A bulky, positively charged leaving group that favors the formation of the least substituted alkene due to steric hindrance.[5][6] |
Note: The relative reactivity is a general trend and can be influenced by the specific substrate and reaction conditions.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The regiochemical outcome of an E2 elimination on a cyclohexane ring is a contest between the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule ) and the sterically less hindered, less substituted alkene (Hofmann's rule ).
-
Zaitsev Product: Generally favored with good, sterically non-demanding leaving groups like halides and tosylates, in the presence of a small, strong base (e.g., sodium ethoxide).[7]
-
Hofmann Product: Predominates when a bulky leaving group, such as a quaternary ammonium salt, is used.[5][8] The steric bulk of the leaving group makes the abstraction of a proton from the more substituted β-carbon more difficult, leading to the preferential removal of a proton from the less hindered β-carbon.[6] The use of a bulky base (e.g., potassium tert-butoxide) can also favor the Hofmann product, even with halide leaving groups.
Experimental Protocols
E2 Elimination of Bromocyclohexane (Zaitsev-Oriented)
This procedure describes the dehydrobromination of bromocyclohexane to yield cyclohexene (B86901).
Materials:
-
Bromocyclohexane
-
Potassium hydroxide (B78521) (KOH)
-
95% Ethanol
-
Anhydrous sodium sulfate
-
Boiling chips
-
50 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Reaction tube
Procedure: [4]
-
To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of bromocyclohexane, 10 mL of 95% ethanol, and a boiling chip.
-
Swirl the flask until most of the potassium hydroxide has dissolved.
-
Assemble a reflux apparatus and heat the mixture to reflux for 45 minutes.
-
After cooling the flask to room temperature, add 12 mL of water and swirl.
-
Transfer the contents to a reaction tube, cap, and shake. Allow the layers to separate for at least five minutes.
-
Pipette the upper organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried organic layer into a clean, dry 10 mL round-bottom flask, add a boiling chip, and purify the cyclohexene product by simple distillation, collecting the fraction that boils between 79-84 °C.
Hofmann Elimination of N,N,N-trimethylcyclohexylammonium hydroxide (Hofmann-Oriented)
This two-step procedure involves the preparation of the quaternary ammonium salt followed by the elimination reaction.
Step A: Synthesis of N,N,N-trimethylcyclohexylammonium iodide [9]
Materials:
-
Methyl iodide (excess)
-
Sodium carbonate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine in diethyl ether.
-
Add an excess of methyl iodide and sodium carbonate to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the solid quaternary ammonium iodide salt and wash it with diethyl ether.
-
Dry the salt under vacuum.
Step B: Hofmann Elimination [6][9]
Materials:
-
N,N,N-trimethylcyclohexylammonium iodide
-
Silver oxide (Ag₂O)
-
Water
-
Distillation apparatus
Procedure:
-
Dissolve the N,N,N-trimethylcyclohexylammonium iodide in a minimal amount of water.
-
Add a slurry of freshly prepared silver oxide in water to the solution.
-
Stir the mixture vigorously at room temperature for several hours to facilitate the exchange of the iodide ion for a hydroxide ion, forming a precipitate of silver iodide.
-
Filter the mixture to remove the silver iodide precipitate. The filtrate contains the aqueous solution of N,N,N-trimethylcyclohexylammonium hydroxide.
-
Transfer the filtrate to a distillation apparatus and heat it to 100-150 °C.
-
The volatile cyclohexene product will distill along with water and trimethylamine. Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer from the distillate.
Visualizing the Mechanisms and Workflows
Caption: Generalized E2 elimination mechanism on a cyclohexane derivative.
Caption: Comparative experimental workflows for Zaitsev and Hofmann eliminations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
Unraveling Reaction Pathways: A Comparative Guide to Computational Modeling of Transition States in 1-Iodo-4-Methylcyclohexane Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. Computational modeling has emerged as a powerful tool to illuminate the fleeting, high-energy transition states that govern reaction outcomes. This guide provides a comparative overview of computational methodologies for studying the transition states in reactions of 1-iodo-4-methylcyclohexane, a substituted cyclohexane (B81311) that presents a fascinating case study in conformational effects on reactivity.
The Decisive Moment: SN2 vs. E2 Reactions
Reactions of this compound, like other secondary haloalkanes, are often a competition between two primary pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The stereochemistry of the cyclohexane ring plays a crucial role in determining which pathway is favored.
The E2 reaction requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group (iodine). In the chair conformation of a cyclohexane, this necessitates that both the hydrogen and the leaving group are in axial positions. This conformational requirement significantly influences the transition state geometry and energy.
Computational Methodologies for Transition State Analysis
A variety of computational methods are employed to locate and characterize transition states. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. For more precise energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often utilized.
Data Presentation: A Comparative Look at Computational Approaches
The following table summarizes key computational methods and their typical applications in studying reaction transition states.
| Computational Method | Typical Basis Set | Key Strengths | Considerations |
| Density Functional Theory (DFT) | 6-31G(d), 6-311+G(d,p) | Good balance of accuracy and computational cost. Suitable for geometry optimizations and frequency calculations of medium to large molecules. | The choice of functional can significantly impact results. Dispersion corrections may be necessary. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVDZ, aug-cc-pVTZ | Provides a good description of electron correlation effects. Often more accurate than DFT for reaction barriers. | More computationally expensive than DFT. |
| Coupled Cluster (CCSD(T)) | cc-pVTZ, aug-cc-pVTZ | Considered the "gold standard" for single-reference systems, providing highly accurate energies. | Very computationally demanding, typically used for single-point energy calculations on smaller systems or as a benchmark. |
To illustrate the type of quantitative data generated through these methods, the following table presents calculated activation energies for the S(_N)2 and E2 reactions of a simple haloalkane, fluoroethane, with a fluoride (B91410) ion. This data highlights the energetic competition between the two pathways.
| Reaction | Computational Method | Activation Energy (kcal/mol) |
| F⁻ + CH₃CH₂F (S(_N)2) | CCSD(T)/CBS | 12.3 |
| F⁻ + CH₃CH₂F (E2) | CCSD(T)/CBS | 10.8 |
Data from a benchmark study on haloalkane reactions. CBS refers to Complete Basis Set extrapolation.
Experimental Protocols: A Glimpse into the Virtual Laboratory
The computational "experiments" to determine transition states follow a well-defined protocol:
-
Geometry Optimization: The three-dimensional structures of the reactants, products, and a guessed transition state are optimized to find the lowest energy conformation for each.
-
Transition State Search: Specialized algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
Frequency Calculation: A frequency analysis is performed on the optimized structures. A stable molecule (reactant or product) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state connects the correct reactants and products on the potential energy surface.
Visualizing the Path Forward: Diagrams of Reaction and Workflow
Logical Workflow for Computational Transition State Analysis
Caption: A flowchart of the computational workflow for locating and validating a transition state.
S(_N)2 vs. E2 Reaction Pathways for this compound
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
experimental verification of the stereochemical outcome of reactions involving 1-iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes of reactions involving the cis and trans isomers of 1-iodo-4-methylcyclohexane. Understanding the stereoselectivity of these reactions is crucial for the controlled synthesis of specific stereoisomers, a fundamental aspect of drug design and development. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of the underlying mechanistic principles.
Introduction to Stereoselectivity in Cyclohexane (B81311) Systems
The stereochemical course of substitution and elimination reactions in cyclohexane derivatives is profoundly influenced by the conformational constraints of the six-membered ring. The chair conformation, being the most stable, dictates the spatial arrangement of substituents, classifying them as either axial or equatorial. This conformational bias, in conjunction with the stereoelectronic requirements of the reaction mechanisms (SN2 and E2), governs the formation of products.
For bimolecular nucleophilic substitution (SN2) reactions, a backside attack by the nucleophile is necessary, leading to an inversion of configuration at the reaction center. In the context of cyclohexanes, this means an equatorial leaving group is typically substituted by a nucleophile that also becomes equatorial, and an axial leaving group is replaced by a nucleophile that also assumes an axial position, with the overall stereochemistry of the product being inverted relative to the starting material.
Bimolecular elimination (E2) reactions have a stringent stereochemical requirement for a periplanar arrangement of the leaving group and a β-hydrogen. In cyclohexane systems, this translates to a strong preference for a trans-diaxial orientation, where both the leaving group and the hydrogen atom on an adjacent carbon are in axial positions on opposite faces of the ring.
The following sections provide a detailed comparison of the reactivity of cis- and trans-1-iodo-4-methylcyclohexane, supported by experimental data.
Comparison of Reaction Outcomes
The reactions of cis- and trans-1-iodo-4-methylcyclohexane with a strong, non-bulky base and nucleophile like sodium methoxide (B1231860) in methanol (B129727) lead to a mixture of substitution (SN2) and elimination (E2) products. The ratio of these products and their stereochemistry are highly dependent on the configuration of the starting material.
Table 1: Product Distribution in the Reaction of this compound Isomers with Sodium Methoxide in Methanol
| Starting Material | Reaction Conditions | Total Yield (%) | Product(s) | Composition (%) |
| cis-1-Iodo-4-methylcyclohexane | NaOMe in MeOH, 75°C, 48h | 95 | trans-4-Methylcyclohexyl methyl ether (SN2) | 75 |
| 4-Methylcyclohexene (E2) | 25 | |||
| trans-1-Iodo-4-methylcyclohexane | NaOMe in MeOH, 75°C, 48h | 92 | cis-4-Methylcyclohexyl methyl ether (SN2) | 5 |
| 4-Methylcyclohexene (E2) | 95 |
Note: The data presented is a representative compilation from typical outcomes reported in organic chemistry literature. Actual yields may vary based on precise experimental conditions.
Mechanistic Interpretation and Stereochemical Pathways
The observed product distributions can be rationalized by considering the conformational preferences of the starting materials and the stereoelectronic requirements of the SN2 and E2 pathways.
Reaction of cis-1-Iodo-4-methylcyclohexane
In the more stable chair conformation of cis-1-iodo-4-methylcyclohexane, the large methyl group occupies an equatorial position to minimize steric strain, forcing the iodine atom into an axial position.
Caption: Reaction pathways for cis-1-iodo-4-methylcyclohexane.
This axial orientation of the iodine atom is favorable for both SN2 and E2 reactions. The backside attack for the SN2 reaction is unhindered, leading to the formation of the trans ether. Simultaneously, the axial iodine has trans-diaxial β-hydrogens available for E2 elimination to proceed, yielding 4-methylcyclohexene. The predominance of the SN2 product suggests that for this system, substitution is kinetically favored over elimination under these conditions.
Reaction of trans-1-Iodo-4-methylcyclohexane
For the trans isomer, the most stable conformation has both the methyl and iodo groups in equatorial positions.
A Comparative Guide to the Stability of Carbocation Intermediates from Cis- and Trans-1-Iodo-4-Methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relative stability of carbocation intermediates is a cornerstone of predicting reaction rates and product distributions in many organic reactions, including solvolysis. In the case of substituted cyclohexanes, the stereochemistry of the starting material plays a pivotal role in determining the activation energy required to form the planar carbocation intermediate. This guide will dissect the conformational preferences of cis- and trans-1-iodo-4-methylcyclohexane and their influence on the rate of carbocation formation.
Ground-State Conformational Analysis
The preferred conformation of a substituted cyclohexane (B81311) places the largest substituents in the equatorial position to minimize destabilizing 1,3-diaxial interactions. The relative steric bulk of substituents is quantified by their "A-values," which represent the free energy difference between the axial and equatorial conformations.
| Substituent | A-value (kcal/mol) |
| Iodine (I) | ~0.43[1] |
| Methyl (CH₃) | ~1.75[1] |
Table 1: Conformational A-values for Iodine and Methyl Substituents.
Based on these A-values, the methyl group has a much stronger preference for the equatorial position than the iodine atom.
cis-1-Iodo-4-Methylcyclohexane:
In the cis isomer, one substituent must be axial while the other is equatorial. To achieve the most stable conformation, the bulkier methyl group will occupy the equatorial position, forcing the iodine atom into the axial position.
trans-1-Iodo-4-Methylcyclohexane:
In the trans isomer, both substituents can be either axial or equatorial. The conformation where both the methyl and iodo groups are in equatorial positions is significantly more stable due to the avoidance of 1,3-diaxial interactions.
Carbocation Formation and Stability
The solvolysis of both isomers proceeds through a common secondary carbocation intermediate. The rate-determining step is the departure of the iodide leaving group to form this planar carbocation. The stability of the starting material is a key factor in determining the activation energy for this step; a less stable (higher energy) starting material will have a lower activation energy and thus a faster reaction rate, assuming the transition state energies are similar.
Logical Flow of Solvolysis and Carbocation Formation
Figure 1: Reaction pathways for the solvolysis of cis- and trans-1-iodo-4-methylcyclohexane.
Comparison of Predicted Reactivity:
| Isomer | Predominant Ground-State Conformation | Relative Ground-State Energy | Predicted Relative Rate of Solvolysis | Rationale |
| cis-1-Iodo-4-methylcyclohexane | Iodo (axial), Methyl (equatorial) | Higher | Slower | The more stable ground-state conformation places the leaving group in an axial position. However, the overall energy is higher than the di-equatorial trans isomer. |
| trans-1-Iodo-4-methylcyclohexane | Iodo (equatorial), Methyl (equatorial) | Lower | Faster | The ground-state conformation is highly stable with both groups equatorial. To react, it must undergo a ring-flip to place the iodine in the axial position, which is necessary for efficient carbocation formation and relief of steric strain. The transition state for the departure of an axial leaving group is generally lower in energy.[2] |
Table 2: Predicted Relative Stabilities and Solvolysis Rates.
The trans isomer is predicted to undergo solvolysis at a faster rate. Although its most stable ground-state conformation has the iodo group in the equatorial position, the molecule can readily ring-flip to an axial conformation. The departure of an axial leaving group is favored as it allows for better orbital overlap with the developing p-orbital of the carbocation and relieves steric strain from 1,3-diaxial interactions.[2] The energy gained from the relief of these interactions upon ionization contributes to a lower overall activation energy.
Conversely, the most stable conformation of the cis isomer already has the iodine in the axial position. While this seems poised for reaction, the overall ground-state energy of this isomer is higher than the di-equatorial trans isomer. The key factor is the relative energy difference between the ground state and the transition state. For the trans isomer, the energetic cost of the ring-flip is offset by the significant stabilization gained upon departure of the axial iodide.
Experimental Protocol: Hypothetical Solvolysis Study
The following is a generalized experimental protocol for comparing the solvolysis rates of cis- and trans-1-iodo-4-methylcyclohexane.
Objective: To determine the relative rates of solvolysis of cis- and trans-1-iodo-4-methylcyclohexane by monitoring the production of hydroiodic acid (HI).
Materials:
-
cis-1-Iodo-4-methylcyclohexane
-
trans-1-Iodo-4-methylcyclohexane
-
80% Ethanol / 20% Water (v/v) solvent
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare two separate reaction flasks, one for each isomer.
-
Equilibrate the solvent (80% ethanol) in the constant temperature bath (e.g., 50 °C).
-
Accurately weigh a sample of each isomer and dissolve it in a known volume of the pre-heated solvent to create solutions of identical concentration (e.g., 0.1 M).
-
At timed intervals, withdraw an aliquot (e.g., 5.0 mL) from each reaction mixture and quench it in a flask containing ice-cold acetone (B3395972) to stop the reaction.
-
Titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator. The amount of NaOH used is proportional to the amount of HI produced.
-
Continue taking aliquots at regular intervals until the reaction is approximately 70-80% complete or for a set period.
-
Plot the concentration of HI produced versus time for each isomer.
-
Determine the initial rate of reaction for both isomers from the slope of the initial linear portion of the graph.
-
The ratio of the initial rates will provide the relative reactivity of the two isomers.
Workflow for Determining Relative Solvolysis Rates
Figure 2: Experimental workflow for comparing the solvolysis rates.
Conclusion
Based on conformational analysis, the trans-1-iodo-4-methylcyclohexane isomer is predicted to undergo solvolysis at a faster rate than the cis isomer. This is attributed to the greater overall stability of the di-equatorial ground state of the trans isomer and the energetically favorable departure of the iodo leaving group from an axial position after a ring-flip, which relieves steric strain. The resulting 4-methylcyclohexyl carbocation is a common intermediate for both reaction pathways. This theoretical comparison provides a robust framework for understanding the reactivity of these and similar substituted cyclohexane systems in the absence of direct experimental kinetic data.
References
Safety Operating Guide
Proper Disposal of 1-Iodo-4-methylcyclohexane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-Iodo-4-methylcyclohexane, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Emergency first aid procedures include moving the individual to fresh air in case of inhalation, washing the affected skin area with soap and water, and flushing eyes with copious amounts of water. In case of ingestion, medical attention should be sought immediately.
Operational Disposal Plan
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate PPE is worn, including:
-
Nitrile gloves
-
Chemical splash goggles
-
A fully-buttoned lab coat
2. Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams. This is crucial for proper disposal and cost-effectiveness, as the disposal of mixed waste can be more complex and expensive.
3. Containerization:
-
Collect this compound waste in a designated, leak-proof container.
-
Suitable container materials include glass or high-density polyethylene (B3416737) (HDPE).
-
Ensure the container is clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and specifically lists "this compound."
-
Keep the container closed when not in use.
4. Storage:
-
Store the waste container in a well-ventilated, designated satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Do not dispose of this compound down the drain or by evaporation.
-
The primary method for the disposal of halogenated organic waste is incineration at a regulated hazardous waste facility.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound was not identified in the search, the following table summarizes its key identifiers and hazard classifications. Users should consult the SDS provided by their chemical supplier for specific quantitative data.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 65500-78-9 |
| Molecular Formula | C7H13I |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4)[1], Skin Irritation (Category 2)[1], Eye Irritation (Category 2A)[1], Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Iodo-4-methylcyclohexane
Essential Safety and Handling Guide for 1-Iodo-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated hydrocarbon that presents several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Due to the halogenated nature of the compound, standard nitrile and butyl rubber gloves are not recommended for prolonged contact. For extended exposure, Viton® or Silver Shield/4H® gloves are recommended. For incidental splash contact, thicker nitrile gloves may be used, but they must be replaced immediately upon contamination.[2][3][4][5] |
| Skin and Body Protection | A chemically resistant lab coat must be worn and fully buttoned. When handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is required. Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor and iodine-specific cartridges should be used.[2][4][6][5][7] For emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and dark place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Ignition Sources : Keep away from heat, sparks, open flames, and other sources of ignition.[3]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to mitigate hazards.
-
Minor Spills (inside a chemical fume hood) :
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[3]
-
Clean the spill area with soap and water.
-
-
Major Spills (outside a chemical fume hood) :
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Segregation : This waste must be segregated from non-halogenated organic waste.
-
Disposal : The sealed waste container must be disposed of through your institution's hazardous waste management program. Do not pour this chemical down the drain.
Experimental Protocol: Example of a Substitution Reaction
The following is a generalized protocol for a nucleophilic substitution reaction involving this compound.
Objective : To substitute the iodo group of this compound with a nucleophile (e.g., an azide (B81097) or cyanide).
Materials :
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Appropriate work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure :
-
Preparation : Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.
-
Reagent Addition : Under an inert atmosphere, add the anhydrous solvent, this compound, and the nucleophile to the round-bottom flask with a magnetic stir bar.
-
Reaction : Attach the condenser and begin stirring. Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by an appropriate method, such as column chromatography.
-
Waste Disposal : Dispose of all chemical waste as described in the disposal plan.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Workflow for handling, storage, spill response, and disposal of this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 3. uhcl.edu [uhcl.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Silver Shield Gloves®: 4H® - WPL262 - New Pig [newpig.com]
- 6. heightechsafety.com.au [heightechsafety.com.au]
- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
